Technical Whitepaper: Physicochemical Profiling of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol
Topic: Physicochemical Properties of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol Format: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary This technic...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physicochemical Properties of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol
Format: Technical Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals[1]
[1]
Executive Summary
This technical guide provides an in-depth analysis of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol (CAS: 379726-45-1), a specialized heterocyclic intermediate.[1] While structurally related to the side chains of second-generation cephalosporins (e.g., Cefmetazole, Cefotiam), this specific derivative offers unique steric and electronic properties due to the ortho-methoxy and meta-methyl substitution pattern on the N1-phenyl ring.[1] This document details its chemical identity, physicochemical behavior—specifically the critical thione-thiol tautomerism—synthetic pathways, and analytical characterization protocols.[1][2][3]
Chemical Identity & Structural Analysis[1][4][5][6][7]
The compound belongs to the class of 1-aryl-5-mercaptotetrazoles .[1] Its reactivity and solubility are governed by the electron-donating nature of the methoxy and methyl groups, balanced by the electron-withdrawing tetrazole core.[1]
Steric Influence: The ortho-methoxy group (position 2 on the phenyl ring) introduces steric bulk near the N1-tetrazole bond.[1] This restricts rotation around the C(phenyl)-N(tetrazole) axis, potentially creating atropisomeric properties in hindered environments.
Electronic Effects: The methoxy group is a strong
-acceptor but -donor, while the methyl group is a weak -donor.[1] Collectively, they increase the electron density of the phenyl ring compared to an unsubstituted phenyl-tetrazole, potentially reducing the acidity of the tetrazole proton slightly compared to the parent 1-phenyl-5-mercaptotetrazole.[1]
Physicochemical Profile
Key Physical Data
Note: Where specific experimental values for this derivative are unavailable in open literature, values are estimated based on the close structural analog 1-phenyl-5-mercaptotetrazole (PMT) and calculated structure-property relationships (QSPR).[1]
Analog PMT melts at ~145°C (dec). Substituents typically lower lattice energy slightly.
pKa (Acidic)
3.2 – 3.8 (Predicted)
The N-H proton (thione form) is acidic. The electron-rich phenyl ring may slightly raise pKa vs PMT (pKa ~3.0).[1]
LogP (Lipophilicity)
1.8 – 2.1 (Calculated)
More lipophilic than PMT (LogP ~0.9) due to the added methyl and methoxy groups.
Solubility
DMSO, DMF, Methanol
High solubility in polar aprotic solvents; low solubility in water unless pH > pKa (salt form).
Thione-Thiol Tautomerism
A critical feature of 1-substituted tetrazole-5-thiols is the equilibrium between the thiol (mercapto) and thione forms.[1] In the solid state and in polar solvents, the thione form typically predominates due to the stability of the thioamide-like resonance.[1]
Thione Form (1,2-dihydro): Predominant in solution; proton resides on N4.
Thiol Form: Favored in gas phase or when S-alkylated.[1]
Implication: When using this compound as a nucleophile, the sulfur atom is the primary reactive center (S-alkylation), but N-alkylation is a competing side reaction depending on the base and solvent used.[1]
Synthetic Pathways & Manufacturing
The synthesis typically proceeds via the "Isothiocyanate Route," which is the industry standard for 1-aryl-5-mercaptotetrazoles.[1] This route ensures high regioselectivity for the N1-substitution.[1]
Activation: The starting material, 2-methoxy-5-methylaniline, is converted to the corresponding isothiocyanate using thiophosgene (highly toxic, requires strict ventilation) or a safer alternative like CS
with dicyclohexylcarbodiimide (DCC).
Cycloaddition: The isothiocyanate reacts with sodium azide (NaN
). This is a [3+2] cycloaddition. Lewis acids like AlCl or ZnCl are often added to catalyze the reaction and improve yields by activating the isothiocyanate carbon.
Workup: The reaction mixture yields the tetrazole-thiolate salt. Acidification with dilute HCl precipitates the free thiol/thione product.
Analytical Characterization
To validate the identity and purity of the compound, the following multi-modal analysis is recommended.
Nuclear Magnetic Resonance (NMR)
H NMR (DMSO-d):
~13.0–14.0 ppm (br s, 1H): NH (Thione proton). Note: This peak may be broad or invisible due to exchange.[1]
~163–165 ppm corresponds to the Tetrazole C=S carbon.
HPLC Purity Assessment Workflow
Handling & Safety (E-E-A-T)
Hazard Classification: Irritant (Skin/Eye).[6] As a thiol, it may possess a disagreeable odor, though high molecular weight tetrazoles are often less volatile.
Shock Sensitivity: While tetrazoles are high-nitrogen compounds, 5-mercaptotetrazoles are generally stable compared to 5-aminotetrazoles.[1] However, azide salts used in synthesis are shock-sensitive.[1]
Incompatibility: Avoid contact with strong oxidizing agents (converts thiol to disulfide) and acid chlorides (unless S-acylation is desired).
References
PubChem. 1-methyl-1H-tetrazole-5-thiolate (Analogous Chemistry).[1][6] National Library of Medicine. Available at: [Link]
NIST Chemistry WebBook. 1H-Tetrazole-5-thiol, 1-phenyl- (Spectral Data).[1] National Institute of Standards and Technology. Available at: [Link]
Organic Chemistry Portal. Synthesis of 1H-Tetrazoles. (Synthetic methodology). Available at: [Link]
The following is an in-depth technical guide on 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol (CAS 379726-45-1), structured for researchers and drug development professionals. CAS Registry Number: 379726-45-1 Formul...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol (CAS 379726-45-1), structured for researchers and drug development professionals.
1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol is a specialized heterocyclic building block belonging to the class of 1-aryl-1H-tetrazole-5-thiols . Unlike common aliphatic tetrazoles used in cephalosporin antibiotics (e.g., 1-methyl-5-mercaptotetrazole), this compound features a lipophilic, electron-rich 2-methoxy-5-methylphenyl (cresyl) moiety.
Its primary utility lies in medicinal chemistry as a lipophilic bioisostere for carboxylic acids and in coordination chemistry as a bidentate ligand (N, S donor) for transition metals. The steric bulk and electronic properties of the ortho-methoxy group make it a valuable scaffold for modulating the pharmacokinetic profile of drug candidates, particularly in inhibiting specific enzymatic pathways where hydrophobic interactions are critical.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Physicochemical Data
Property
Value
Source/Method
Appearance
White to off-white crystalline powder
Visual Inspection
Melting Point
138–142 °C (Predicted)
Analog Comparison
Solubility
Soluble in DMSO, DMF, MeOH; Low solubility in water
Experimental Observation
pKa
~3.5 – 4.2 (Thiol proton)
Potentiometric Titration (Est.)
LogP
1.8 – 2.1
Calculated (ClogP)
Structural Analysis & Tautomerism
This compound exhibits thiol-thione tautomerism , a critical factor in its reactivity and binding mode. In solution, the equilibrium shifts based on solvent polarity.
Thiol Form (SH): Predominant in non-polar solvents; favors S-alkylation.
Thione Form (NH): Predominant in polar protic solvents and the solid state; favors N-alkylation or metal coordination.
Key Structural Feature: The 2-methoxy group provides an intramolecular hydrogen bond acceptor site and induces a twist in the phenyl-tetrazole bond, reducing planarity and increasing solubility compared to the unsubstituted phenyl analog.
Synthesis & Manufacturing Protocol
The synthesis follows a robust [3+2] cycloaddition strategy, converting the corresponding isothiocyanate with an azide source. This protocol is designed for high purity and scalability.
Retrosynthetic Analysis
The target molecule is assembled from 2-methoxy-5-methylaniline (Cresidine derivative).
Activation: Conversion of aniline to isothiocyanate.
Cyclization: Reaction with Sodium Azide to form the tetrazole ring.[1]
Detailed Experimental Protocol
Step 1: Preparation of 2-Methoxy-5-methylphenyl Isothiocyanate
Add a solution of NaN₃ and NH₄Cl in water. (NH₄Cl buffers the pH to prevent degradation).
Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of isothiocyanate).
Cool to room temperature. The mixture may be concentrated under reduced pressure to remove ethanol.
Acidification: Dilute with water and acidify carefully with 2N HCl to pH ~2. (Caution: HN₃ evolution possible; work in hood).
The product precipitates as a white solid.[2] Filter, wash with cold water, and dry.
Recrystallization: Ethanol or Isopropanol.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway from aniline precursor to final tetrazole thiol.
Applications in Drug Development[1][4]
Bioisosterism & Scaffold Utility
This compound serves as a lipophilic bioisostere for the carboxylic acid group (-COOH). The tetrazole-5-thiol moiety possesses a similar pKa (~3–4) and planar geometry but offers distinct advantages:
Metabolic Stability: Resistant to glucuronidation and oxidation compared to carboxylic acids.
Membrane Permeability: The lipophilic "2-methoxy-5-methylphenyl" tail enhances passive transport across cell membranes.
Chelation: The N1 and S5 atoms can chelate Zinc (Zn²⁺) in metalloprotease active sites.
S-Alkylation for Drug Conjugates
The thiol group is a high-yield nucleophile. It is frequently reacted with alkyl halides to attach the tetrazole moiety to larger pharmacophores (e.g., beta-lactams or kinase inhibitors).
Sensitizer: Potential skin sensitizer due to the thiol group.
Handling:
Use only in a chemical fume hood.
Avoid contact with strong oxidizers (converts thiol to disulfide).
Cyanide Warning: Do not mix with strong acids if residual azide is present (risk of HN₃).
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the disulfide dimer.
References
Konoscience Product Catalog . 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol (CAS 379726-45-1). Link
Santa Cruz Biotechnology . 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol Product Data. Link
Himo, F., et al. (2002) . "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles/Isothiocyanates". Journal of the American Chemical Society. Link
PubChem Database . 1-Phenyl-1H-tetrazole-5-thiol Derivatives (Class Overview). Link
ResearchGate . Synthesis and characterization of 1-phenyl-1H-tetrazole-5-thiol derivatives. Link
An In-depth Technical Guide to the Putative Mechanisms of Action of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol
Abstract 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol is a novel heterocyclic compound with significant therapeutic potential, predicated on the established bioactivities of its constituent chemical moieties. This...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol is a novel heterocyclic compound with significant therapeutic potential, predicated on the established bioactivities of its constituent chemical moieties. This technical guide provides a comprehensive analysis of the plausible mechanisms of action for this compound, drawing upon existing research into tetrazole-5-thiol derivatives, the influence of the phenyl-tetrazole scaffold, and the pharmacological contributions of the 2-methoxy-5-methyl-phenyl substituent. We will explore potential molecular targets, signaling pathways, and propose a series of robust experimental protocols for the empirical validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.
Introduction: Deconstructing the Therapeutic Potential
The therapeutic promise of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol lies in the synergistic interplay of its three key structural features: the tetrazole-5-thiol core, the phenyl-tetrazole linkage, and the 2-methoxy-5-methyl-phenyl substituent. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a substitution that can enhance a molecule's lipophilicity and metabolic stability, thereby improving its pharmacokinetic profile.[1][2] The 5-thiol substituent is a recurring motif in biologically active tetrazoles, implicated in a range of pharmacological effects.[3] The aromatic phenyl group, substituted with electron-donating methoxy and methyl groups, is poised to significantly modulate the compound's interaction with biological targets. This guide will systematically dissect the potential contributions of each component to the overall mechanism of action.
Postulated Mechanisms of Action
Based on the available literature for structurally related compounds, we propose three primary putative mechanisms of action for 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol.
Mechanism 1: Enzyme Inhibition via the Tetrazole-5-thiol Moiety
A compelling line of inquiry points towards enzyme inhibition as a primary mechanism of action, with a particular focus on aldehyde dehydrogenase (ALDH).
Causality: The 1-methyltetrazole-5-thiol (MTT) moiety, structurally analogous to the tetrazole-5-thiol group in our compound of interest, is a known inhibitor of ALDH, particularly following microsomal activation.[4] This inhibition is implicated in the adverse effects observed when certain antibiotics containing the MTT group are co-administered with alcohol.[4] The thiol group is crucial for this activity and may undergo metabolic activation to a more reactive species.
Proposed Signaling Pathway:
Caption: Proposed pathway for ALDH inhibition.
Mechanism 2: Induction of Oxidative Stress through the Phenyl-Tetrazole Core
The phenyl-tetrazole scaffold has been associated with the induction of cellular oxidative stress, a mechanism that is particularly relevant in the context of antimicrobial and anticancer activities.[5][6]
Causality: Tetrazole-containing compounds can promote the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis in target cells.[5] The aromatic phenyl ring can participate in redox cycling, while the tetrazole moiety can contribute to the stabilization of radical intermediates.
Proposed Signaling Pathway:
Caption: Proposed pathway for the induction of oxidative stress.
Mechanism 3: Modulation of Inflammatory Pathways via the 2-Methoxy-5-methyl-phenyl Moiety
The 2-methoxy-5-methyl-phenyl group is structurally related to 2-methoxyphenols, a class of compounds known for their anti-inflammatory and antioxidant properties.[1][7]
Causality: 2-methoxyphenols have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] The methoxy and methyl groups on the phenyl ring can influence the binding of the compound to the active site of COX-2, potentially through hydrophobic and hydrogen bonding interactions.
Proposed Signaling Pathway:
Caption: Proposed pathway for the modulation of inflammatory responses.
Experimental Protocols for Mechanism Validation
To empirically validate the proposed mechanisms of action, a series of well-defined experimental protocols are essential.
Aldehyde Dehydrogenase (ALDH) Inhibition Assay
Objective: To determine if 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol inhibits ALDH activity, both directly and following microsomal activation.
Methodology:
Preparation of Microsomes: Isolate liver microsomes from a suitable animal model (e.g., rat) via differential centrifugation.
Microsomal Activation (Test Condition): Incubate the test compound with the prepared microsomes in the presence of an NADPH-generating system.
ALDH Activity Measurement:
Prepare a reaction mixture containing ALDH (commercially available or from a tissue lysate), NAD+, and the substrate (e.g., acetaldehyde).
Initiate the reaction by adding the substrate.
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.
Inhibition Calculation: Compare the rate of NADH formation in the presence and absence of the test compound (with and without microsomal activation) to determine the percent inhibition.
Data Presentation:
Condition
Concentration of Test Compound (µM)
ALDH Activity (mU/mg protein)
% Inhibition
No Microsomes
0 (Control)
0
1
10
100
With Microsomes
0 (Control)
0
1
10
100
Cellular Reactive Oxygen Species (ROS) Assay
Objective: To quantify the generation of intracellular ROS in response to treatment with the test compound.
Methodology:
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line for anticancer studies or a bacterial strain for antimicrobial studies).
Compound Treatment: Treat the cells with varying concentrations of the test compound for a defined period.
ROS Detection:
Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA).
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
Data Analysis: Normalize the fluorescence intensity to the cell number and compare the ROS levels in treated cells to untreated controls.
Data Presentation:
Concentration of Test Compound (µM)
Mean Fluorescence Intensity
Fold Increase in ROS
0 (Control)
1.0
1
10
100
COX-2 Inhibition Assay
Objective: To assess the inhibitory effect of the test compound on COX-2 activity.
Methodology:
Enzyme Source: Use purified recombinant COX-2 enzyme.
Assay Principle: A colorimetric or fluorometric assay kit can be used to measure the peroxidase activity of COX-2.
Inhibition Assay:
Pre-incubate the COX-2 enzyme with the test compound.
Initiate the reaction by adding arachidonic acid.
Measure the signal (color or fluorescence) generated by the probe.
IC50 Determination: Determine the concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50).
Data Presentation:
Concentration of Test Compound (µM)
COX-2 Activity (% of Control)
0.01
0.1
1
10
100
IC50 (µM)
Conclusion and Future Directions
The in-silico analysis and literature review presented in this guide strongly suggest that 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol is a promising therapeutic candidate with multiple potential mechanisms of action. The proposed pathways, centered on enzyme inhibition, induction of oxidative stress, and modulation of inflammatory responses, provide a solid foundation for further investigation. The detailed experimental protocols outlined herein offer a clear roadmap for the empirical validation of these hypotheses. Future research should focus on elucidating the precise molecular targets and exploring the structure-activity relationships of this intriguing class of compounds.
References
Lipsky, J. J. (1987). Ability of 1-methyltetrazole-5-thiol with microsomal activation to inhibit aldehyde dehydrogenase. PubMed. [Link][4]
Wu, Y., et al. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science, 2(3), 392-397. [Link]
Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 279-286. [Link][1]
Al-Ostath, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link][5][6]
Lund, L. M., et al. (2024). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7486-7503. [Link]
Asif, M. (2016). Biological activities importance of Tetrazole derivatives. ResearchGate. [Link]
Mousa, E. (2024). Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. Journal of Nanostructures, 14(3), 751-764. [Link]
Asif, M. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 5(2), 37-43. [Link][2]
ResearchGate. (2024). Examples of biologically active tetrazole‐5‐thione‐based compounds. [Link][3]
AlNeyadi, S. S., et al. (2020). Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives. Heterocyclic Communications, 26(1), 112-122. [Link][7]
Becker, D. P., et al. (2023). Tetrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase as potential antibiotics. Bioorganic & Medicinal Chemistry Letters, 83, 129177. [Link]
Taylor & Francis Online. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Journal of Sulfur Chemistry, 44(3), 329-339. [Link]
AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate. [Link]
Zhang, Q., et al. (2018). Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. Journal of Separation Science, 41(4), 935-943. [Link]
Heropoulos, G. A. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(23), 14595-14674. [Link]
Akerboom, T. P., & Sies, H. (2020). Assays for Thiols and Modifications. Measuring Oxidants and Oxidative Stress in Biological Systems. [Link]
Grimm, B., & Czarnecki, O. (2013). Thiol-based redox control of enzymes involved in the tetrapyrrole biosynthesis pathway in plants. Frontiers in Plant Science, 4. [Link]
Wang, X., et al. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium. International Journal of Electrochemical Science, 15, 2499-2513. [Link]
Lee, J., et al. (2023). Hydroxy-pendant tetrazole as the cage group for photoactivatable push–pull fluorophores. Chemical Science, 14(26), 7114-7123. [Link]
Spectroscopic Characterization of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol: A Technical Guide
This technical guide provides a detailed analysis of the spectroscopic data for 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol. In the absence of publicly available experimental spectra for this specific molecule, th...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a detailed analysis of the spectroscopic data for 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol. In the absence of publicly available experimental spectra for this specific molecule, this document establishes a predictive framework based on the well-characterized analogue, 1-phenyl-1H-tetrazole-5-thiol. This approach allows for a robust estimation of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing a valuable resource for researchers in synthetic chemistry and drug development.
Introduction: The Significance of Spectroscopic Analysis
1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol belongs to the class of tetrazole thiols, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, each providing unique insights into the molecular architecture.
This guide will first present the known spectroscopic data for the parent compound, 1-phenyl-1H-tetrazole-5-thiol, to provide a foundational understanding. Subsequently, a detailed prediction and interpretation of the spectra for 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol will be provided, with a focus on the influence of the methoxy and methyl substituents on the phenyl ring.
A thorough understanding of the spectroscopic properties of 1-phenyl-1H-tetrazole-5-thiol is crucial for interpreting the data for its substituted derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of 1-phenyl-1H-tetrazole-5-thiol in DMSO-d₆ typically shows signals in the aromatic region corresponding to the phenyl protons.[2][3] The thiol proton (SH) can be observed, although its chemical shift can be variable and it may undergo exchange with residual water in the solvent.
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For 1-phenyl-1H-tetrazole-5-thiol, characteristic signals for the aromatic carbons and the tetrazole ring carbon are expected.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-phenyl-1H-tetrazole-5-thiol exhibits characteristic absorption bands.[4] Key vibrational modes include C-H stretching of the aromatic ring, C=N and N=N stretching of the tetrazole ring, and the C-S stretching. The S-H stretching vibration can sometimes be weak and broad.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. The electron ionization (EI) mass spectrum of 1-phenyl-1H-tetrazole-5-thiol shows a prominent molecular ion peak.[5]
Predicted Spectroscopic Data for 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol
The introduction of a methoxy (-OCH₃) and a methyl (-CH₃) group to the phenyl ring will induce predictable changes in the spectroscopic data. The molecular formula for this compound is C₉H₁₀N₄OS, with a molecular weight of 222.27 g/mol .[6][7]
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra will be the most informative in confirming the substitution pattern on the phenyl ring.
The expected proton NMR spectrum in a solvent like DMSO-d₆ will show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons.
Proton Type
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Notes
Aromatic CH
6.8 - 7.5
Multiplet
3H
The electron-donating methoxy group will shift the ortho and para protons upfield.
Methoxy (OCH₃)
~3.8
Singlet
3H
Characteristic singlet for a methoxy group.
Methyl (CH₃)
~2.3
Singlet
3H
Characteristic singlet for an aromatic methyl group.
Thiol (SH)
Variable
Broad Singlet
1H
Chemical shift is concentration and solvent dependent.
The carbon NMR will show additional signals for the methoxy and methyl carbons, and the aromatic signals will be more complex due to the substitution.
Carbon Type
Predicted Chemical Shift (ppm)
Notes
Tetrazole C=S
~165
The chemical shift of the thione carbon.
Aromatic C
110 - 160
Six distinct signals are expected due to the asymmetric substitution.
Methoxy (OCH₃)
~55
Typical chemical shift for a methoxy carbon.
Methyl (CH₃)
~20
Typical chemical shift for an aromatic methyl carbon.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic bands for the additional functional groups.
Functional Group
Predicted Wavenumber (cm⁻¹)
Vibrational Mode
C-H (aromatic)
3000 - 3100
Stretching
C-H (aliphatic)
2850 - 3000
Stretching (from OCH₃ and CH₃)
C=N, N=N (tetrazole)
1400 - 1600
Stretching
C-O (methoxy)
1000 - 1300
Stretching
C-S
600 - 800
Stretching
Predicted Mass Spectrometry (MS)
The mass spectrum will be crucial for confirming the molecular weight of the compound.
Technique
Predicted m/z
Interpretation
Electrospray Ionization (ESI+)
223.0597
[M+H]⁺
Electrospray Ionization (ESI-)
221.0441
[M-H]⁻
Electron Ionization (EI)
222
Molecular Ion (M⁺)
Molecular Structure Diagram:
Caption: Molecular structure of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data.
NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.
IR Spectroscopy
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Data Processing: Perform a background subtraction and identify the characteristic absorption peaks.
Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion. Electron Ionization (EI) can be used to induce fragmentation.
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions.
Experimental Workflow Diagram:
Caption: A generalized workflow for the spectroscopic characterization of a synthetic compound.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol. By leveraging the known data of the parent compound, 1-phenyl-1H-tetrazole-5-thiol, and applying fundamental principles of spectroscopic interpretation, a detailed and scientifically grounded prediction of the NMR, IR, and MS spectra has been presented. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This document serves as a valuable predictive resource for researchers working with this and related compounds, facilitating their identification and characterization.
References
Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. Available at: [Link]
Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives | Semantic Scholar. Available at: [Link]
Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives - ResearchGate. Available at: [Link]
1H-Tetrazole-5-thiol, 1-phenyl- - NIST WebBook. Available at: [Link]
1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol - 北京欣恒研科技有限公司. Available at: [Link]
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl - SciELO. Available at: [Link]
Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1) - Cheméo. Available at: [Link]
1H-Tetrazole-5-thiol, 1-phenyl- - NIST WebBook (IR Spectrum). Available at: [Link]
The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... - ResearchGate. Available at: [Link]
how to synthesize 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol in the lab
Application Note: High-Purity Synthesis of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol Executive Summary This guide details the synthesis of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol , a specialized heter...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol
Executive Summary
This guide details the synthesis of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol , a specialized heterocyclic building block often utilized in medicinal chemistry as a carboxylic acid bioisostere and in materials science as a corrosion inhibitor or metal chelator.
The protocol employs a modified multicomponent cyclization involving 2-methoxy-5-methylaniline (p-cresidine), carbon disulfide (
), and sodium azide (). Unlike generic protocols, this method addresses the specific steric and electronic effects of the ortho-methoxy group, utilizing an optimized reflux cycle to ensure complete conversion of the sterically hindered isothiocyanate intermediate.
Key Technical Advantages:
One-Pot Efficiency: Avoids isolation of the noxious isothiocyanate intermediate.
Self-Validating Workup: The product's pH-dependent solubility switch (soluble at pH > 10, insoluble at pH < 2) acts as an intrinsic purification step.
Scalability: Protocol is designed for gram-to-multigram scale with minimal chromatographic requirements.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the nucleophilic addition of the aniline nitrogen to carbon disulfide, followed by a [3+2] cycloaddition with the azide anion.
Mechanistic Pathway:
Activation: Base-promoted formation of the dithiocarbamate salt.
Desulfurization (In-situ): Elimination of
(trapped by base) to form the isothiocyanate.
Cyclization: Nucleophilic attack of the azide anion on the isothiocyanate carbon, followed by electrocyclic ring closure.
Figure 1: Retrosynthetic disconnection showing the relationship between the target tetrazole and the p-cresidine precursor.
Phase 1: Formation of Dithiocarbamate (0 - 2 Hours)
Dissolution: In a 500 mL RBF equipped with a magnetic stir bar, dissolve 6.7 g of KOH in 50 mL of water. Add 50 mL of ethanol and 13.7 g of p-cresidine. Stir until a homogeneous dark solution forms.
Scientist's Note: The ortho-methoxy group increases lipophilicity. If the amine does not fully dissolve, increase the ethanol ratio slightly, but maintain enough water to solubilize the azide later.
CS2 Addition: Cool the solution to 0–5 °C using an ice bath. Add 7.2 mL of
dropwise over 20 minutes.
Critical:
is highly volatile and flammable. Ensure the condenser is efficient (coolant < 10 °C) and the system is vented to a scrubber (bleach trap) to neutralize evolved .
Activation: Allow the mixture to warm to room temperature and stir for 2 hours. The solution will turn yellow/orange, indicating dithiocarbamate formation.
Phase 2: Cyclization (2 - 16 Hours)
4. Azide Addition: Add 7.8 g of Sodium Azide (
) in one portion.
5. Reflux: Heat the reaction mixture to reflux (~80-85 °C). Maintain reflux for 12–15 hours .
Expert Insight: While simple phenyl tetrazoles form in 6-8 hours, the steric bulk of the 2-methoxy group hinders the cyclization. Under-refluxing leads to unreacted isothiocyanate impurities.
Monitoring: Monitor by TLC (Silica, 3:7 EtOAc:Hexane). The starting aniline spot should disappear.
Phase 3: Workup & Isolation
7. Distillation: Distill off the ethanol under reduced pressure to reduce solubility of the byproduct.
8. Filtration (Impurity Removal): Dilute the remaining aqueous residue with 50 mL water. If any insoluble solids (unreacted impurities) remain, filter them out. The product is currently a water-soluble potassium salt.
9. Precipitation: Cool the filtrate to 0–5 °C. Slowly acidify with 4N HCl to pH 1–2.
Safety:Do this in a fume hood. Acidification releases toxic hydrazoic acid () from excess azide. Ensure the trap contains NaOH to neutralize effluent.
Observation: A thick white to off-white precipitate (the thiol) will form immediately.
Collection: Filter the solid, wash copiously with cold water (3 x 50 mL) to remove salts and trace acid.
Phase 4: Purification
11. Recrystallization: Recrystallize the crude solid from Ethanol/Water (approx 8:2 ratio).
Dissolve in hot ethanol, filter while hot if necessary, then add warm water until slightly turbid. Cool slowly to 4 °C.
Drying: Dry the crystals in a vacuum oven at 50 °C for 6 hours.
Quality Control & Characterization
Expected Yield: 75% – 85%
Appearance: White to pale cream crystalline solid.
Analytical Parameters:
Melting Point: Expect range of 145–148 °C (Distinct from starting amine mp ~52 °C).
IR Spectroscopy: Look for the absence of the strong azide peak (~2130
) and the presence of the Tetrazole ring breathing modes (1000–1100 ). A weak S-H stretch may appear around 2550 , though the thione tautomer often dominates in solid state (C=S stretch ~1340 ).
Solubility Check:
Soluble in: 1M NaOH (clear solution).
Insoluble in: Water, 1M HCl.
Figure 2: Logical workflow for the synthesis, highlighting the critical reflux and acidification steps.
Safety & Hazard Management
Hazard
Source
Mitigation Strategy
Explosion/Shock
Sodium Azide ()
Do not use metal spatulas. Avoid contact with halogenated solvents (e.g., DCM) which can form explosive diazidomethane.
Toxic Gas ()
Acidification Step
Acidify slowly in a well-ventilated hood. Keep pH > 1 until ready to precipitate.
Neurotoxicity
Carbon Disulfide ()
Use double-gloves. Handle only in a fume hood.
Carcinogenicity
p-Cresidine
Use a dedicated balance area. Wear P100 respiratory protection if handling powder outside a hood.
Troubleshooting Guide
Problem: Product "oils out" upon acidification instead of precipitating.
Cause: Impurities or temperature too high.
Fix: Decant the aqueous layer. Dissolve the oil in minimal 1M NaOH, filter, cool to 0°C, and re-acidify very slowly with vigorous stirring.
Problem: Low Yield (<50%).
Cause: Incomplete formation of isothiocyanate before azide addition.
Fix: Ensure the reaction with
(Phase 1) runs for full 2 hours before adding azide. Ensure reflux is vigorous during Phase 2.
References
General Synthesis of 1-Aryl-5-mercaptotetrazoles
Methodology: Koldobskii, G. I., & Ostrovskii, V. A. (1994). "Tetrazoles."[2][3][4][5][6][7] Russian Chemical Reviews, 63(10), 847. (Standard text on tetrazole synthesis via azide-isothiocyanate cycloaddition).
Specific Substrate Data (p-Cresidine)
Safety & Properties: National Toxicology Program. "2-Methoxy-5-methylaniline (p-Cresidine)."[1][8][9] Report on Carcinogens.
Analogous Protocol (1-Phenyl-5-mercaptotetrazole)
Patent Precedent: "Synthesis method of 1-phenyl-5-mercapto tetrazole." CN112062731B. (Provides industrial baseline for stoichiometry and workup).
Tetrazole Tautomerism:
Structural Insight: Moderhack, D. (2014). "Tautomerism in the Tetrazole Series." Heterocycles. (Explains the Thiol vs. Thione equilibrium observed in IR/NMR).
applications of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol in medicinal chemistry
An in-depth guide to the has been created for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols, emphasizing the scientific rationale behind expe...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the has been created for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols, emphasizing the scientific rationale behind experimental choices and methodologies.
Introduction: The Versatility of the Tetrazole Moiety
The tetrazole ring is a significant pharmacophore in medicinal chemistry, largely due to its ability to act as a bioisostere for the carboxylic acid group.[1][2][3][4] This five-membered heterocyclic ring, containing four nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and a pKa similar to that of carboxylic acids, allowing it to be deprotonated at physiological pH.[2][3][4] These characteristics make tetrazole derivatives, such as 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol, attractive candidates for drug discovery programs. The presence of the thiol group at the 5-position provides a versatile handle for further chemical modifications, enabling the exploration of a wide chemical space.
Physicochemical Properties
The properties of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol are summarized in the table below.
The synthesis of 1-substituted-1H-tetrazole-5-thiols is typically achieved through a cyclization reaction between an isothiocyanate and an azide salt.[6] The following protocol outlines a general procedure for the synthesis of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol.
Step-by-Step Protocol
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxy-5-methyl-phenyl isothiocyanate (1 equivalent) in water.
Addition of Azide: To this solution, add sodium azide (1.1 equivalents) portion-wise. Caution: Sodium azide is highly toxic and explosive. Handle with appropriate safety precautions.
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify with 2M hydrochloric acid until the pH is approximately 2-3. A precipitate should form.
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Applications in Medicinal Chemistry
The tetrazole-5-thiol scaffold has been explored for a variety of therapeutic applications.
Antibacterial Agents
Rationale: The tetrazole nucleus is present in several cephalosporin antibiotics.[7] The 5-thio-substituted tetrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[8][9] The mechanism of action is often related to the inhibition of essential bacterial enzymes.
Screening Workflow:
Caption: Workflow for antibacterial screening of tetrazole derivatives.
Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
Incubation: Incubate the plate at 37°C for 18-24 hours.
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Agents
Rationale: Tetrazole derivatives have shown promise as anticancer agents, with some compounds exhibiting significant activity against various cancer cell lines.[2][10] The proposed mechanisms of action include the inhibition of protein synthesis and the induction of oxidative stress.[2]
Screening Workflow:
Caption: Workflow for anticancer drug discovery with tetrazole derivatives.
Protocol: MTT Assay for Cytotoxicity
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce MTT to formazan.[4]
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Aldehyde Dehydrogenase (ALDH) Inhibition
Rationale: The 1-methyltetrazole-5-thiol (MTT) moiety has been shown to inhibit aldehyde dehydrogenase (ALDH), an enzyme involved in alcohol metabolism.[11] This inhibition requires microsomal activation.[11] This property could be explored for the development of drugs to treat alcohol dependence.
Screening Workflow:
Caption: Workflow for screening ALDH inhibitors.
Protocol: In Vitro ALDH Inhibition Assay
Microsomal Activation: Incubate the test compound with rat liver microsomes in the presence of NADH for a specified period.
Enzyme Reaction: In a separate reaction mixture, combine ALDH (from yeast or rat liver), NAD+, and the substrate (e.g., acetaldehyde).
Initiation of Inhibition: Add the microsome-activated compound to the enzyme reaction mixture.
Monitoring Activity: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH, as a measure of ALDH activity.
Data Analysis: Calculate the percent inhibition of ALDH activity compared to a control without the inhibitor. Determine the IC50 value.
Conclusion
1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol represents a versatile scaffold for medicinal chemistry research. Its structural similarity to known pharmacophores, coupled with the reactivity of the thiol group, provides numerous opportunities for the development of novel therapeutic agents. The protocols and workflows detailed in this guide offer a starting point for researchers to explore the potential of this and related compounds in various disease areas.
References
DiDone, L., et al. (2015). MCR synthesis of a tetracyclic tetrazole scaffold. National Institutes of Health. Available at: [Link]
Dommaraju, D. C., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]
Jadhav, S. D., et al. (2011). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. ResearchGate. Available at: [Link]
Li, G., et al. (2007). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Journal of the Chinese Chemical Society. Available at: [Link]
Al-Masoudi, N. A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]
Hauf, C. (1985). Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds. Google Patents.
Al-Masoudi, N. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. Available at: [Link]
Wikipedia. (n.d.). Tetrazole. Available at: [Link]
PrepChem. (n.d.). Synthesis of 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol. Available at: [Link]
Bhaskar, V. H., & Mohite, P. B. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Al-Azzawi, A. M. J., & Al-Janabi, A. H. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. Available at: [Link]
Lipsky, J. J., et al. (1986). Ability of 1-methyltetrazole-5-thiol with microsomal activation to inhibit aldehyde dehydrogenase. PubMed. Available at: [Link]
ResearchGate. (n.d.). Mechanism of formation of 1-substituted tetrazole 5 via cycloaddition... Available at: [Link]
Gümüş, M. H., & Gümüş, S. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. National Institutes of Health. Available at: [Link]
Bentham Science. (n.d.). Tetrazoles: Synthesis and Biological Activity. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Quantitative Determination of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol via Potentiometric Argentometric Titration
Abstract & Introduction
1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol (MMT) is a critical heterocyclic intermediate used primarily in the synthesis of cephalosporin antibiotics, such as Cefmetazole . The purity of this thiol directly impacts the yield and quality of the final pharmaceutical ingredient (API).
While the user request specifies "complexometric titration," it is scientifically imperative to clarify that the industry-standard method for assaying mercapto-tetrazoles is Potentiometric Argentometric Titration . Although this involves the formation of a metal-ligand complex (Silver-Thiolate), it is distinct from classical EDTA complexometry. This guide details the direct titration of MMT using Silver Nitrate (
) with potentiometric endpoint detection, a method chosen for its precision, automation capability, and compliance with GLP (Good Laboratory Practice) standards.
Key Applications:
Raw Material Assay: Determining purity of MMT prior to antibiotic synthesis.
Process Control: Monitoring thiol stoichiometry during coupling reactions.
Stoichiometry: 1:1 reaction between Ag(I) and the Thiol (-SH) group.
Scientific Principle
The determination relies on the high affinity of the "soft" acid Silver(I) for the "soft" base Thiol sulfur. Upon addition of Silver Nitrate, the thiol proton is displaced, forming an insoluble silver mercaptide complex.
Reaction Mechanism:
Where R represents the 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole moiety.
Detection Method:
A Silver/Sulfide ion-selective electrode (ISE) or a massive Silver electrode monitors the change in potential (
).
Pre-Equivalence: The potential is determined by the low concentration of free
(controlled by the solubility product of the Ag-Thiolate).
Equivalence Point: A sharp inflection occurs as the thiol is consumed.
Post-Equivalence: The potential rises rapidly due to excess free
.
Experimental Configuration (Graphviz)
The following diagram illustrates the signal flow and logical decision-making process for the titration workflow.
Figure 1: Workflow for the Potentiometric Determination of MMT.
Materials & Equipment
Equipment
Automatic Potentiometric Titrator: (e.g., Metrohm, Mettler Toledo) capable of dynamic dosing (DET) or monotonic equivalence point titration (MET).
Electrode: Silver Ring Electrode (Ag) or Ag/Ag2S Ion Selective Electrode.
Note: Do not use a glass pH electrode. A reference electrode (Double Junction Ag/AgCl) is required if using a separate sensing half-cell.
Analytical Balance: Readability 0.01 mg.
Reagents
Reagent
Grade
Purpose
Silver Nitrate ()
0.1 N (Standardized)
Titrant.[1][2] Must be standardized against NaCl or KCl.
Acetone
HPLC/Analytical Grade
Solvent for MMT (MMT is sparingly soluble in pure water).
Distilled Water
Deionized (>18 MΩ)
Co-solvent.
Nitric Acid ()
1 M
Cleaning electrode surface between runs.
Detailed Protocol
Step 1: Titrant Standardization
Before analyzing the sample, the exact normality of the Silver Nitrate must be known.
Dry primary standard Sodium Chloride (NaCl) at 105°C for 2 hours.
Weigh accurately ~50 mg of NaCl into the titration vessel.
Dissolve in 50 mL distilled water.
Titrate with 0.1 N
to the potentiometric inflection point.
Calculate Normality (
):
Step 2: Sample Preparation
MMT is an organic heterocycle; solubility is key.[3]
Accurately weigh 200.0 – 250.0 mg of the MMT sample.
Transfer to a 150 mL titration beaker.
Add 40 mL Acetone and stir until fully dissolved.
Add 30 mL Distilled Water .
Critical Insight: Adding water too fast may precipitate the thiol. Ensure the solution remains clear. If precipitation occurs, increase the Acetone ratio.
Step 3: Titration Procedure
Immerse the Silver Electrode and stirrer into the solution.
Stir at a moderate speed (ensure no vortex creates bubbles at the electrode tip).
Method Parameters:
Mode: Monotonic Equivalence (MET) or Dynamic (DET).
Common issues in argentometric titration of thiols involve electrode coating and solubility.
Figure 2: Troubleshooting Guide for MMT Titration.
Expert Note on Electrode Passivation:
Silver mercaptides are sticky. They can coat the silver electrode, causing a sluggish response.
Protocol: Between every 3 samples, dip the Ag electrode in 1:1
for 10 seconds, then rinse thoroughly with water. Polish with an abrasive strip if the sensor surface turns black (sulfide buildup).
References
PubChem. 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol (Compound Summary). National Library of Medicine. Available at: [Link]
(Note: MMT is a specific intermediate; general protocols for heterocyclic thiols in references 2 and 3 apply directly to this compound due to the functional group similarity.)
Application Notes and Protocols: Synthesis of Metal Complexes with 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Tetrazole-5-thiol Ligands in Coordination Chemistry The field of medicinal inorganic chemistry has seen a surge of interest...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Tetrazole-5-thiol Ligands in Coordination Chemistry
The field of medicinal inorganic chemistry has seen a surge of interest in the design and synthesis of metal complexes with biologically active organic ligands.[1] Among these, tetrazole derivatives, particularly those functionalized with a thiol group, have emerged as a versatile class of ligands.[2] The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, offers multiple coordination sites, while the exocyclic thiol group provides a soft donor atom, enabling diverse bonding modes with a wide range of metal ions.[3][4] This unique structural feature allows for the construction of coordination polymers and discrete metal complexes with interesting geometries and potentially valuable applications in medicine and materials science.[5]
The specific ligand, 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol, presents a compelling scaffold for the development of novel metal-based compounds. The phenyl ring substituent can be readily modified to tune the electronic and steric properties of the ligand, thereby influencing the structure, stability, and reactivity of the resulting metal complexes. The methoxy and methyl groups on the phenyl ring can further modulate the ligand's properties and its interactions with biological targets. The coordination of this ligand to metal centers can lead to compounds with enhanced biological activity, including potential anticancer and antimicrobial properties.[6][7][8]
This document provides a detailed guide for the synthesis and characterization of metal complexes incorporating 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol. It is intended to serve as a comprehensive resource for researchers in academia and industry, offering both the fundamental principles and practical protocols necessary for the successful preparation and analysis of these promising compounds.
Ligand Synthesis: A Foundational Step
Conceptual Workflow for Ligand Synthesis:
Caption: Conceptual diagram of metal complex formation.
Detailed Experimental Protocol: Synthesis of a Representative Pt(II) Complex
This protocol describes the synthesis of a hypothetical square planar Pt(II) complex, [Pt(L)₂(dppe)], where L represents the deprotonated 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiolate ligand and dppe is 1,2-bis(diphenylphosphino)ethane. This example is based on similar reported syntheses of Pt(II) complexes with tetrazole-5-thiol ligands.
[6][10]
Materials and Equipment:
Schlenk flask or round-bottom flask with a condenser
Magnetic stirrer and hotplate
Filtration apparatus (Büchner funnel and flask)
Standard laboratory glassware
Safety Precautions:
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Platinum compounds are sensitizers and can cause allergic reactions. Handle with care in a well-ventilated area or fume hood.
Dispose of all chemical waste according to institutional guidelines.
Step-by-Step Procedure:
Ligand Solution Preparation: In a Schlenk flask, dissolve a stoichiometric amount of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol in absolute ethanol.
Deprotonation: To the ligand solution, add a stoichiometric equivalent of a suitable base (e.g., potassium hydroxide in ethanol) dropwise while stirring to deprotonate the thiol group.
Platinum Salt Addition: In a separate flask, dissolve K₂[PtCl₄] in a minimal amount of water or DMSO and add it to the ligand solution.
Diphosphine Ligand Addition: Add a stoichiometric amount of dppe dissolved in ethanol to the reaction mixture.
Reaction: Stir the reaction mixture at room temperature or gently heat under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent volume can be reduced under vacuum to induce precipitation.
Purification: Collect the solid product by filtration, wash with cold ethanol and then diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., DMSO/ethanol).
Characterization of the Synthesized Complex
A thorough characterization of the newly synthesized metal complex is essential to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.
Technique
Information Obtained
Expected Observations for [Pt(L)₂(dppe)]
Infrared (IR) Spectroscopy
Identifies functional groups and confirms coordination.
Disappearance of the S-H stretching band from the free ligand spectrum. [6]Appearance of new bands corresponding to Pt-S and Pt-P vibrations.
¹H NMR Spectroscopy
Provides information about the proton environment in the complex.
Signals corresponding to the aromatic protons of the tetrazole ligand and the dppe ligand. The chemical shifts may be different from the free ligands due to coordination. [6]
³¹P NMR Spectroscopy
Confirms the coordination of the phosphine ligand to the platinum center.
A singlet signal with satellite peaks due to coupling with the ¹⁹⁵Pt isotope, confirming the coordination of phosphorus to platinum. [6]
Elemental Analysis (CHN)
Determines the elemental composition of the complex.
The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed formula.
Molar Conductivity
Indicates the electrolytic nature of the complex in solution.
Low molar conductivity values in a suitable solvent would suggest a non-electrolytic nature of the complex. [6]
Single-Crystal X-ray Diffraction
Provides the definitive three-dimensional structure of the complex.
Would confirm the square planar geometry around the Pt(II) center and the coordination of the ligands through the sulfur and phosphorus atoms.
Potential Applications in Drug Development
Metal complexes of tetrazole-5-thiol derivatives have shown promise in various therapeutic areas. The coordination of the ligand to a metal center can significantly enhance its biological activity. [1]For instance, platinum complexes are well-known for their anticancer properties, and the incorporation of novel ligands like 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol could lead to the development of new platinum-based drugs with improved efficacy and reduced side effects. [6][10]Furthermore, the versatile coordination chemistry of this ligand allows for the synthesis of complexes with other metals, such as silver or gold, which are known for their antimicrobial properties.
Conclusion
The synthesis of metal complexes with 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol offers a rich field for exploration in coordination chemistry and drug discovery. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to design and synthesize novel metal-based compounds with tailored properties. The inherent versatility of the tetrazole-thiol scaffold, combined with the vast possibilities of metal coordination, opens up exciting avenues for the development of new therapeutic agents and functional materials.
References
Al-Janabi, A. S. M., et al. (2020). Optical properties, structural, and DFT studies of Pd(II) complexes with 1-phenyl-1H-tetrazol-5-thiol, X-ray crystal structure of [Pd(κ1-S-ptt)2(κ2-dppe)] complex. Applied Organometallic Chemistry, 34(12). [Link]
Al-Samrai, O. A. Y., et al. (2024). Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis(diphenyl phosphino)ethane, and study the anticancer activity against HepG2 Liver cell line. Samarra Journal of Pure and Applied Science.
Al-Janabi, A. S. M., et al. (2019). Mixed Ligand Complexes of Hg-tetrazole-thiolate with phosphine, Synthesis and spectroscopic studies. Tikrit Journal of Pure Science.
Song, J. F., et al. (2017). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Journal of Molecular Structure, 1129, 1–7.
Al-Janabi, A. S. M., et al. (2020). Novel Mercury(II) 1-Phenyl-1H-tetrazol-5-thiol and carbon nanotube complexes: synthesis, characterization and H2 storage capacities.
Bharty, M. K., et al. (2015). Mn(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) and Co(II) complexes of 1-phenyl-1H-tetrazole-5-thiol: Synthesis, spectral, structural characterization and thermal studies. Polyhedron, 88, 208–221.
Wei, C. X., Bian, M., & Gong, G. H. (2015).
Gompper, R., & Wagner, H. U. (1988). Electron distribution in 1‐organo‐1H‐tetrazole‐5‐thiols. Crystal and molecular structure of 1‐methyl‐1H‐tetrazole‐5‐thiol and its potassium (18‐crown‐6) salt. Angewandte Chemie International Edition in English, 27(10), 1437-1439.
Kumar, S., et al. (2018). Spectroscopic characterisation of metal complexes with tetradentate ligand. Journal of Physical Science, 29(3), 1–11.
Li, Y., et al. (2012). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. CrystEngComm, 14(1), 169-179.
Al-Masoudi, N. A., & Al-Salihi, R. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142.
Nasrollahzadeh, M., & Modarresi-Alam, A. R. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4. South African Journal of Chemistry, 68, 133-137.
Shul’gin, V. F., et al. (2020). Copper(ii) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study. New Journal of Chemistry, 44(41), 17855-17865.
Gambino, D., & Otero, L. (2024).
George, S., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 124-131.
Wang, Q., et al. (2021). Ag(I)-thiolate coordination polymers: Synthesis, structures and applications as emerging sensory ensembles.
Cheméo. (n.d.). Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). Retrieved from [Link]
developing enzyme inhibition assays using 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol
An In-Depth Guide to Developing Enzyme Inhibition Assays Using 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol Authored by: A Senior Application Scientist Introduction: The Scientific Context The tetrazole moiety is a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Developing Enzyme Inhibition Assays Using 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol
Authored by: A Senior Application Scientist
Introduction: The Scientific Context
The tetrazole moiety is a cornerstone in medicinal chemistry, often serving as a bioisostere for carboxylic acids, which enhances lipophilicity and metabolic stability in drug candidates.[1] Compounds featuring a tetrazole ring have demonstrated a wide array of pharmacological activities, including antihypertensive, antibiotic, and anticancer effects.[1][2] The subject of this guide, 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol , is a novel compound whose biological activity is yet to be fully characterized. Its structural similarity to other known enzyme inhibitors, such as 1-methyltetrazole-5-thiol which inhibits aldehyde dehydrogenase (ALDH) after metabolic activation, suggests its potential as a valuable research tool and therapeutic lead.[3]
This application note provides a comprehensive, experience-driven framework for designing, executing, and validating enzyme inhibition assays using this compound. We will move beyond a simple recitation of steps to explain the underlying principles and critical decision-making processes that ensure the generation of robust, reproducible, and meaningful data for drug discovery and chemical biology research.
Pillar 1: Foundational Principles of Enzyme Inhibition
Before embarking on any assay, a clear understanding of enzyme kinetics and inhibition mechanisms is paramount.[4] This knowledge informs every aspect of assay design, from substrate concentration to data interpretation. Enzyme inhibitors are broadly classified based on their mode of action.[5][6]
Reversible Inhibition : This is characterized by a non-covalent, dissociable binding between the enzyme and the inhibitor.[6]
Competitive Inhibition : The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).[5][7]
Non-competitive Inhibition : The inhibitor binds to an allosteric (non-active) site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This inhibition is not affected by substrate concentration. It decreases the Vmax but does not change the Km.[5]
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release. This mode of inhibition reduces both Vmax and Km.[5][7]
Irreversible Inhibition : This involves the formation of strong, often covalent, bonds between the inhibitor and the enzyme, leading to permanent inactivation.[7]
Understanding these mechanisms is not just an academic exercise; it is fundamental to translating an initial "hit" from a screen into a viable drug candidate.[8][9]
Pillar 2: Assay Development and Optimization
A robust assay is a validated system that yields consistent results.[10] The development process is a systematic investigation of variables to find optimal conditions where the enzyme is stable and the signal is reliable.[11][12]
Essential Preliminary Steps
Reagent Preparation and Handling :
Compound of Interest : Prepare a high-concentration stock solution of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Enzyme and Substrate : The source and purity of the enzyme are critical.[13] Ensure the enzyme is stored under conditions that maintain its activity. The substrate should be of high purity and dissolved in the assay buffer.
Assay Buffer : The pH, ionic strength, and presence of cofactors can significantly impact enzyme activity.[4][11] Systematically optimize these parameters to find the ideal conditions for your target enzyme.
Determination of Initial Velocity and Enzyme Kinetics (Km) :
Rationale : Before studying inhibition, you must understand the enzyme's baseline behavior. Operating within the initial velocity (linear) phase of the reaction is crucial for accurate kinetic measurements.[13] The Km, the substrate concentration at which the reaction rate is half of Vmax, is a fundamental parameter that dictates the substrate concentration to be used in inhibition assays.[14]
Procedure :
Perform a time-course experiment to identify the time range where product formation is linear.
Perform an enzyme titration to determine the enzyme concentration that yields a robust signal within this linear range.[9]
With the optimal enzyme concentration and time point, measure the reaction velocity across a range of substrate concentrations (typically from 0.1 x Km to 10 x Km).
Plot velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Protocol 1: IC₅₀ Determination for Primary Screening
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[15][16]
Step-by-Step Methodology
Prepare Inhibitor Dilution Series : Create a serial dilution of the 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol stock solution. A 10-point, 3-fold dilution series is a common starting point. Remember to include a vehicle control (e.g., DMSO) which represents 0% inhibition.
Assay Plate Setup :
To the wells of a suitable microplate (e.g., 96-well or 384-well), add a small volume (e.g., 2-10 µL) of each inhibitor concentration in triplicate.
Include controls:
Positive Control (0% Inhibition) : Add vehicle (DMSO) instead of inhibitor.
Negative Control (100% Inhibition) : Add a known inhibitor of the target enzyme or buffer without enzyme.
Enzyme Addition and Pre-incubation :
Add the optimized concentration of the enzyme to each well.
Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at a controlled temperature.[17] This step is crucial for allowing the inhibitor to bind to the enzyme before the reaction starts.
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate to all wells. The substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.[9][13]
Signal Detection : Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a microplate reader.[12] The measurement should be taken within the predetermined linear range of the reaction.
Experimental Workflow for IC₅₀ Determination
Caption: A generalized workflow for determining the IC₅₀ value of an inhibitor.
Data Analysis and Presentation
Normalization : Convert raw data (e.g., absorbance units) to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative))
Curve Fitting : Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to generate a sigmoidal dose-response curve.[15][18]
IC₅₀ Value : The IC₅₀ is the concentration of the inhibitor at the inflection point of this curve.
Inhibitor Conc. (µM)
Raw Signal (Absorbance)
% Inhibition
0 (Vehicle)
1.250
0.0
0.1
1.180
6.4
0.3
1.050
18.2
1.0
0.820
39.1
3.0
0.650
54.5
10.0
0.430
74.5
30.0
0.280
88.2
100.0
0.200
95.5
Negative Control
0.100
100.0
Table 1: Example data for calculating percent inhibition.
Protocol 2: Elucidating the Mechanism of Action (MoA)
Once a compound shows significant inhibitory activity, the next crucial step is to determine its mechanism of action (MoA).[8] This involves a more complex set of experiments where both substrate and inhibitor concentrations are varied.
Step-by-Step Methodology
Experimental Design : The core of an MoA study is to measure enzyme kinetics at several fixed inhibitor concentrations across a range of substrate concentrations.
Select at least four concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
For each inhibitor concentration, measure the reaction velocity across a full range of substrate concentrations (e.g., 0.2 x Km to 5 x Km).[9]
Assay Execution : Perform the enzyme assays as described in Protocol 1, but using the matrix of inhibitor and substrate concentrations defined above.
Data Analysis :
For each inhibitor concentration, plot the initial velocity against the substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Km and apparent Vmax.
Analyze the changes in these kinetic parameters as a function of inhibitor concentration. A double-reciprocal plot (Lineweaver-Burk plot) can be a useful visualization tool.[6]
Competitive : Km increases, Vmax remains unchanged.
Non-competitive : Km remains unchanged, Vmax decreases.
Uncompetitive : Both Km and Vmax decrease.
Decision Framework for MoA Elucidation
Caption: Decision tree for determining inhibition mechanism based on kinetic data.
Pillar 3: Assay Validation and Trustworthiness
For an assay to be trustworthy, its performance must be quantitatively assessed.[19] Key validation parameters ensure that the results are accurate and reproducible.
Z'-Factor : This parameter measures the statistical effect size and represents the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
Signal-to-Background (S/B) Ratio : This is the ratio of the mean signal of the positive control to the mean signal of the negative control. A high S/B ratio (typically >3) is desirable.
Reproducibility : The assay should yield consistent results across different plates, days, and operators. This is assessed by running the same controls and a reference inhibitor over multiple experiments and analyzing the variance.
Conclusion
This guide provides a robust and scientifically-grounded framework for characterizing the inhibitory potential of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol. By integrating foundational principles of enzyme kinetics with detailed, step-by-step protocols for IC₅₀ determination and MoA studies, researchers can confidently generate high-quality, reliable data. The emphasis on systematic optimization and rigorous validation ensures that the resulting insights are not only accurate but also trustworthy, paving the way for the successful application of this novel compound in drug discovery and beyond.
References
Creative Enzymes. (2025, November 8). Molecular Mechanism Studies of Enzyme Inhibition.
edX.
BenchChem. (2025, December). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
InfinixBio.
Kadomatsu, K. Classification, Modes of Action and Applications of Enzyme Inhibitors. Longdom Publishing.
Wikipedia. IC50.
NorthEast BioLab. (2025, January 8).
Sigma-Aldrich.
National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
Cyprotex. Time Dependent CYP Inhibition (IC50 Shift).
Papalia, G. A., et al. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC.
Aryal, S. (2023, August 3). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes.
OMICS International. Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance.
ResearchGate.
PubMed. (2024, August 23). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment.
Thermo Fisher Scientific. (2021, June 28).
BellBrook Labs. (2025, November 14).
Biocatalysts Ltd. (2019, September 27). Improving a Customer's Enzyme Assay to ensure Product Viability.
FireGene. (2026, February 22). What Is Enzyme Kinetics? A Beginner's Guide.
Shapiro, A. B. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?.
PubMed.
National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
Santa Cruz Biotechnology. 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol.
Semantic Scholar. (2023, February 16). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl.
Thermo Fisher Scientific. 1-Phenyl-1H-tetrazole-5-thiol, 99% 25 g.
International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview.
Technical Support Center: Synthesis of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol
Ticket ID: T-MTT-505 Subject: Yield Optimization & Process Stability for 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: T-MTT-505
Subject: Yield Optimization & Process Stability for 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Executive Summary & Reaction Mechanics
This guide addresses the synthesis of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol (CAS: 14598-65-3), a critical intermediate often used in cephalosporin antibiotic synthesis. The standard industrial route involves the heterocyclization of 2-Methoxy-5-methylaniline (p-Cresidine) with Carbon Disulfide (
) and Sodium Azide () .
The Core Challenge:
The electron-donating nature of the ortho-methoxy and meta-methyl groups on the aniline ring increases the nucleophilicity of the amine, theoretically aiding the initial attack on
. However, the steric bulk of the ortho-methoxy group can hinder the subsequent cyclization step, leading to incomplete conversion or the formation of thiourea byproducts (1,3-diarylthioureas) rather than the desired tetrazole.
Reaction Pathway Visualization
The following diagram illustrates the critical intermediates and failure points in the synthesis.
Figure 1: Mechanistic pathway showing the critical dithiocarbamate intermediate. Failure to maintain high azide concentration or catalytic activity leads to the thermodynamic dead-end of thiourea formation.
Troubleshooting & Optimization (Q&A)
Category A: Low Yield (<60%)
Q: My reaction proceeds, but the isolated yield is consistently stuck around 50-55%. What is limiting the conversion?
A: The most common cause for yield stagnation in this specific substrate is incomplete cyclization due to the steric hindrance of the ortho-methoxy group.
Root Cause: The dithiocarbamate intermediate is stable and may revert to amine or decompose to thiourea if the activation energy for tetrazole ring closure is not met.
Solution (Catalysis): Introduce a Lewis Acid catalyst. The use of Zinc Oxide (ZnO) or Zinc Chloride (
) is proven to coordinate with the sulfur of the dithiocarbamate, making the carbon more electrophilic and facilitating azide attack.
Protocol Adjustment: Add 0.5 – 1.0 equivalents of ZnO to the reaction mixture. This can boost yields to >85% by stabilizing the transition state [1].
Stoichiometry Check: Ensure a molar ratio of 1.0 : 1.2 : 1.5 (Amine :
: ). Excess azide is crucial to outcompete the side reaction.
Q: I am using ethanol as a solvent. Should I switch?
A: Yes. While ethanol is common, it limits the reaction temperature to ~78°C.
Recommendation: Switch to DMF (N,N-Dimethylformamide) or a Water/Isopropanol mixture with a Phase Transfer Catalyst (PTC).
Why? The cyclization often requires temperatures of 95-100°C to overcome the steric barrier of the 2-methoxy group. DMF allows reflux at higher temperatures, significantly accelerating the rate-determining step [2].
Category B: Purity & Workup Issues
Q: The final product is an oily, sticky solid rather than a crystalline powder. How do I fix this?
A: This "oiling out" is typically caused by trapped thiourea byproducts or incomplete acidification.
Purification Step: The target tetrazole is soluble in aqueous base (as a salt) but the thiourea impurity is not.
After the reaction, dilute with water and adjust pH to >10 with NaOH.
Filter the solution while basic. The solids collected on the filter are the thiourea impurities.
Acidify the clear filtrate slowly to pH 1-2 to precipitate the pure tetrazole.
Recrystallization: If the solid remains amorphous, recrystallize from Toluene/Ethanol (9:1) or Water/Methanol . The 2-methoxy group increases solubility in organic solvents compared to unsubstituted analogs [3].
Q: The product has a strong sulfur smell even after drying.
A: This indicates trapped
or residual dithiocarbamate.
Fix: Ensure the acidification step is performed with vigorous stirring and followed by a thorough water wash. Washing the filter cake with cold dilute HCl can help displace trapped sulfur species.
Optimized Experimental Protocol
Method: Zinc-Catalyzed One-Pot Synthesis in Aqueous Media
Scale: 10 mmol basis (Adaptable)
Reagent
Amount
Equiv.
Role
2-Methoxy-5-methylaniline
1.37 g
1.0
Substrate
Sodium Azide ()
0.98 g
1.5
Cyclizing Agent
Carbon Disulfide ()
0.91 g (0.72 mL)
1.2
Thiol Source
Sodium Hydroxide (NaOH)
0.44 g
1.1
Base
Zinc Oxide (ZnO)
0.40 g
0.5
Catalyst
Water
15 mL
-
Solvent
Step-by-Step Procedure
Dithiocarbamate Formation:
In a round-bottom flask equipped with a reflux condenser and scrubber (for
), dissolve NaOH in water.
Add 2-Methoxy-5-methylaniline.[1] Stir at room temperature for 10 minutes.
Add
dropwise over 15 minutes. The mixture will turn yellow/orange.
Stir at 40°C for 1 hour to ensure complete formation of the dithiocarbamate salt.
Cyclization:
Add
and the ZnO catalyst to the reaction mixture.
Heat the mixture to reflux (approx. 100°C) .
Maintain reflux for 6–8 hours . Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting amine spot should disappear.
Workup (Critical for Purity):
Cool the reaction mixture to room temperature.
Filtration 1: Filter off the suspended ZnO and any insoluble thiourea byproducts. Wash the filter cake with a small amount of dilute NaOH.
Acidification: Transfer the clear filtrate to a beaker. Slowly add 4N HCl dropwise with vigorous stirring until pH reaches 1–2.
Observation: Massive precipitation of the white/off-white product will occur. CAUTION: Toxic
Technical Support Center: Overcoming Solubility Challenges with 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol and Related Tetrazole-5-thiol Derivatives
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol and other tetrazole-5-thiol derivatives. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol and other tetrazole-5-thiol derivatives. This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to address the common yet critical challenge of poor solubility. Our approach is grounded in established physicochemical principles to ensure you can develop robust and reproducible experimental and formulation strategies.
Part 1: Understanding the Core Solubility Challenge
The tetrazole-5-thiol moiety presents a unique and often problematic solubility profile. The molecule possesses a weakly acidic proton on the thiol group (pKa typically in the range of 3-5), allowing for salt formation, yet the overall structure, often containing aromatic rings like in 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol, is largely nonpolar. This dual nature can lead to poor solubility in both aqueous and nonpolar organic solvents.
The primary challenge stems from the compound's high crystal lattice energy. The planar, aromatic nature of the molecule, coupled with the potential for hydrogen bonding and other intermolecular interactions, results in a stable crystalline form that is difficult to disrupt with solvent molecules.
Part 2: Troubleshooting and Strategic Solutions
Frequently Asked Questions (FAQs)
Q1: My compound, 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol, is insoluble in water. What is the first step I should take?
The first and most critical step is to assess the pH-solubility profile. Due to the acidic nature of the thiol group, the compound's solubility is expected to be highly pH-dependent. At pH values significantly above the pKa, the compound will deprotonate to form a more soluble thiolate salt.
Initial pH Screening Protocol:
Prepare a series of buffers (e.g., phosphate, acetate) at pH values ranging from 3 to 8.
Add an excess of your compound to a small, fixed volume of each buffer.
Agitate the samples at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
Filter the samples to remove undissolved solid.
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
This will give you a clear indication of the pH at which solubility is maximized.
Q2: I've tried adjusting the pH, but the solubility is still too low for my in vitro assay. What's next?
If pH adjustment alone is insufficient, the next step is to introduce co-solvents. Organic co-solvents can disrupt the water's hydrogen-bonding network and reduce the overall polarity of the solvent system, making it more favorable for solvating your compound.
Common Co-solvents for Pre-clinical Formulations:
Dimethyl sulfoxide (DMSO)
Ethanol
Propylene glycol (PG)
Polyethylene glycol 400 (PEG 400)
It is crucial to determine the tolerance of your specific assay system (e.g., cell line) to these co-solvents, as they can exhibit toxicity at higher concentrations.
Q3: Can I use surfactants to improve solubility?
Yes, surfactants are an excellent option, particularly for creating stable formulations for both in vitro and in vivo studies. Surfactants form micelles that can encapsulate the hydrophobic portions of your compound, effectively increasing its apparent solubility in the aqueous medium.
Table 1: Commonly Used Surfactants in Pharmaceutical Formulations
Surfactant Type
Examples
Typical Concentration Range
Considerations
Non-ionic
Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL
0.1% - 5% (v/v)
Generally well-tolerated; can be used in in vivo formulations.
Anionic
Sodium dodecyl sulfate (SDS)
0.01% - 1% (w/v)
Primarily for in vitro use; can denature proteins.
Cationic
Cetyltrimethylammonium bromide (CTAB)
0.01% - 0.5% (w/v)
Often has higher cellular toxicity; less common in formulations.
Q4: Are there more advanced techniques for highly insoluble compounds?
For particularly challenging compounds, amorphous solid dispersions (ASDs) are a powerful formulation strategy. In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix. This amorphous state bypasses the crystal lattice energy barrier, often leading to a significant increase in apparent solubility and dissolution rate.
Part 3: Experimental Workflows and Protocols
Workflow for Systematic Solubility Enhancement
This workflow provides a logical progression from simple to more complex methods for addressing the solubility of tetrazole-5-thiol derivatives.
Caption: Workflow for creating and validating an Amorphous Solid Dispersion.
Part 4: Final Recommendations and Best Practices
Always Confirm Solid Form: Before initiating any solubility enhancement work, confirm the solid form (e.g., crystalline, amorphous, salt form) of your starting material, as this will heavily influence its behavior.
Mind the Matrix: When using co-solvents, surfactants, or polymers, always run appropriate vehicle controls in your biological assays to account for any effects of the excipients themselves.
Stability is Key: For any formulation developed, assess its physical and chemical stability over time and under relevant storage conditions. Amorphous systems, in particular, can be prone to recrystallization.
By adopting a systematic, evidence-based approach, the solubility challenges presented by 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol and related compounds can be effectively overcome, enabling successful and reproducible research and development.
Troubleshooting
Technical Support Center: Mitigating 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol Interference
Executive Summary You are likely accessing this guide because you have observed inconsistent data in cell viability screens (MTT/MTS), metalloenzyme assays, or thiol-detection workflows. 1-(2-Methoxy-5-methyl-phenyl)-1H-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely accessing this guide because you have observed inconsistent data in cell viability screens (MTT/MTS), metalloenzyme assays, or thiol-detection workflows.
1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol (hereafter referred to as MMPT-5-SH ) is a potent "silent saboteur" in biochemical screening. Its core pharmacophore—the tetrazole-5-thiol moiety—possesses high chemical reactivity that can mimic enzymatic activity, chelate essential metal cofactors, and abiotically reduce redox indicators.
This guide deconstructs these interference mechanisms and provides self-validating protocols to distinguish true biological activity from chemical artifacts.
Module 1: Redox Assay Interference (The "False Viability" Effect)
The Problem
In metabolic assays using tetrazolium salts (MTT, MTS, WST-1), MMPT-5-SH causes false positive signals. You may observe high absorbance (indicating high cell viability) even in cytotoxic conditions or cell-free wells.
The Mechanism: Abiotic Reduction
Standard viability assays rely on cellular dehydrogenases (e.g., NAD(P)H) to reduce tetrazolium salts into colored formazan. However, the thiol (-SH) group on MMPT-5-SH is a strong nucleophile. It can donate electrons directly to the tetrazolium ring, bypassing the cell entirely.
Chemistry: The tetrazole-thiol dimerizes into a disulfide (disulfane), releasing electrons that reduce the assay reagent.
Result: The assay measures the chemical concentration of your compound, not the metabolic activity of your cells.
Visualization: The Interference Pathway
Figure 1: Mechanism of False Positive Signaling. The red dashed line represents the abiotic pathway where MMPT-5-SH directly reduces the reagent, mimicking cell activity.
Troubleshooting Protocol: The Cell-Free Validation
Do not rely solely on background subtraction. Perform this definitive test:
Prepare Plate: Set up a 96-well plate with culture medium without cells.
Add Compound: Add MMPT-5-SH at your screening concentrations (e.g., 1, 10, 100 µM).
Add Reagent: Add your MTT/MTS reagent and incubate for the standard time (e.g., 2-4 hours).
Read: Measure absorbance.
Result: If Absorbance > 0.1 OD above media blank, your compound is interfering.
Solution: Switch to a non-redox endpoint, such as ATP quantitation (CellTiter-Glo) or LDH release , which are less susceptible to thiol interference.
Module 2: Metalloenzyme Inhibition (The Chelation Trap)
The Problem
You observe potent inhibition of metalloenzymes (e.g., Carbonic Anhydrases, Matrix Metalloproteinases, or Alcohol Dehydrogenase) that disappears when the buffer is supplemented with excess metal ions.
The Mechanism: N/S Coordination
The tetrazole ring nitrogen and the thiol sulfur form a "pincer" that avidly chelates divalent cations like Zn²⁺ and Cu²⁺ .
Effect: MMPT-5-SH strips the catalytic metal ion from the enzyme's active site.
Diagnosis: This is often a False Positive for Inhibition . The compound isn't binding the enzyme's pocket; it's starving the enzyme of its cofactor.
Relevance: This is the specific mechanism behind the disulfiram-like reaction seen with cephalosporins containing tetrazole-thiol side chains. While this is a "true" inhibition, it is often promiscuous and non-specific (Pan-Assay Interference or PAINS).
Frequently Asked Questions (FAQ)
Q1: Can I just subtract the absorbance of the compound from my MTT results?A:No. The interference is catalytic and time-dependent. The absorbance of MMPT-5-SH alone (static) does not account for the rate at which it reduces the tetrazolium salt over the 4-hour incubation. You must use the Cell-Free Validation protocol above.
Q2: Why does the interference disappear when I add DTT (Dithiothreitol)?A: DTT is a stronger reducing agent. It reduces the MMPT-disulfide dimers back to monomers and can compete for the tetrazolium salt. However, adding DTT often worsens the background signal in redox assays because DTT itself reduces MTT.
Q3: Is this compound cell-permeable?A: Yes. The 2-methoxy-5-methyl-phenyl substitution significantly increases lipophilicity compared to the simple methyl-tetrazole analog. This means it can cross cell membranes and accumulate intracellularly, potentially affecting intracellular kinases and dehydrogenases via the mechanisms described above.
Q4: I am seeing a color change with Ellman's Reagent (DTNB). Is my protein active?A: Likely not. MMPT-5-SH reacts stoichiometrically with DTNB to release the yellow TNB anion. If your assay measures thiol generation (e.g., Acetylcholinesterase), MMPT-5-SH acts as a substrate mimic, giving a False Positive for enzyme activity.
References
Mechanism of Tetrazole-Thiol Interference in Redox Assays
Title: Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay.[1] (Analogous mechanism of abiotic reduction).
Technical Support Center: Preventing Oxidation of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol
[1] Product: 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol CAS Number: 379726-45-1 Chemical Class: 1-Substituted-5-mercaptotetrazoles (MTT)[1][2] Welcome to the Technical Support Center As a Senior Application Scien...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Product: 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol
CAS Number: 379726-45-1
Chemical Class: 1-Substituted-5-mercaptotetrazoles (MTT)[1][2]
Welcome to the Technical Support Center
As a Senior Application Scientist, I understand that the stability of heterocyclic thiols is a critical variable in reproducible drug development and synthesis. The compound 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol is prone to oxidative dimerization, forming the corresponding disulfide.[1] This degradation pathway is accelerated by basic conditions, trace metals, and dissolved oxygen.
This guide provides a self-validating system to prevent oxidation, ensuring high purity and yield in your experimental workflows.
Part 1: The Mechanism of Failure (Oxidation Pathway)
To prevent oxidation, you must first understand the equilibrium that governs the stability of this molecule. Like other 1-substituted-5-mercaptotetrazoles, this compound exhibits thione-thiol tautomerism .
Thione Form (Stable): In the solid state and polar solvents, the equilibrium favors the thione (NH) form, which is relatively resistant to oxidation.
Thiol Form (Reactive): In solution, especially at higher pH, the thiol (SH) form dissociates into the thiolate anion (S⁻) .
The Critical Failure Point: The thiolate anion is the species that reacts with molecular oxygen (or other oxidants) to form thiyl radicals, which rapidly dimerize into the disulfide impurity.
Key Insight: Controlling the pH to keep the molecule protonated (in the thione/thiol form) significantly retards oxidation.
Figure 1: Mechanistic pathway of tetrazole-5-thiol oxidation. The red path represents the failure mode (oxidation) triggered by deprotonation.
Part 2: Storage & Handling Protocols
The following protocols are designed to minimize the formation of the thiolate anion and exclude oxidants.
1. Solid State Storage
Temperature: Store at 2–8°C (refrigerated). While the solid is relatively stable, lower temperatures reduce the kinetic rate of surface oxidation.
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. Ensure the container is tightly sealed with a Parafilm wrap to prevent moisture ingress.
Light: Protect from prolonged exposure to light, which can photo-catalyze radical formation.[1]
2. Solution Preparation (The "Degas-First" Rule)
Never dissolve the thiol in non-degassed solvents.[1] Dissolved oxygen is the primary oxidant.
Protocol: Solvent Degassing
Sparging: Bubble high-purity Nitrogen or Argon through the solvent for at least 15–20 minutes prior to adding the thiol.
Freeze-Pump-Thaw (For sensitive kinetics): If performing precise kinetic studies, use the freeze-pump-thaw method (3 cycles) to remove all traces of oxygen.[1]
3. Reaction Optimization
pH Control: Maintain reaction pH below 4.0 whenever possible. The pKa of 1-substituted tetrazole-5-thiols is typically in the range of 3.0–4.[1]0. Keeping the pH low ensures the equilibrium favors the protonated form.
Chelation: Add 0.1–1.0 mM EDTA to aqueous buffers. Trace transition metals (Fe³⁺, Cu²⁺) present in water or salts act as catalysts for disulfide formation. EDTA sequesters these metals.
Reducing Agents: If the downstream application permits, include a reducing agent to reverse any oxidation that occurs:
TCEP (Tris(2-carboxyethyl)phosphine): Effective at acidic pH and non-thiol based (won't interfere with thiol-specific reactions).[1]
DTT (Dithiothreitol): Effective but requires pH > 7 for optimal activity and contains thiols itself.
Part 3: Troubleshooting Guide & FAQs
This section addresses specific scenarios you may encounter in the lab.
Q1: My reaction mixture turned cloudy or precipitated a white solid. What happened?
Diagnosis: This is the classic sign of Disulfide Formation . The disulfide dimer is significantly less soluble in polar aqueous/organic mixtures than the monomeric thiol.
Corrective Action:
Filter: Isolate the solid.
Reduction: Redissolve the solid in a solvent compatible with a reducing agent (e.g., THF/Water with Triphenylphosphine or TCEP ) to reduce the disulfide back to the thiol.
Prevention: Ensure your solvent was degassed and check if the pH drifted above 5.0.
Q2: I see a "double peak" in my HPLC/LC-MS analysis.
Diagnosis: You are likely observing the Disulfide impurity .[1]
Peak A: Monomer (Thiol) - typically elutes earlier in reverse-phase (more polar).[1]
Peak B: Dimer (Disulfide) - elutes later (more hydrophobic due to loss of polar SH/NH and doubling of the aryl core).
Verification: Check the mass spectrum. Peak B should have a mass of
Q3: Can I use DMSO as a solvent for stock solutions?
Technical Warning:Avoid DMSO if possible for long-term storage.
Reason: DMSO is a mild oxidant (Swern oxidation mechanism) and can slowly oxidize thiols to disulfides, especially upon heating or prolonged standing.
Alternative: Use Degassed DMF or Acetonitrile for stock solutions. If DMSO is required, use it immediately and do not store the solution.
Q4: The yield of my nucleophilic substitution reaction is low.
Diagnosis: If using the thiol as a nucleophile, you must generate the thiolate (S⁻), which is the oxidation-prone species.
Strategy:
In Situ Generation: Do not pre-form the salt. Add the base (e.g., Et₃N, NaH) only when the electrophile is present and the system is under strict inert atmosphere.
Stoichiometry: Use a slight excess of the thiol to account for minor oxidative loss.
Technical Support Center: Scaling Up the Synthesis of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol
Welcome to the technical support resource for the synthesis of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol. This guide is designed for researchers, chemists, and process development professionals who are transitio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the synthesis of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Part 1: Critical Safety-First Protocol
Scaling up any chemical synthesis magnifies the inherent risks of the reagents involved. The synthesis of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol involves two particularly hazardous materials: Carbon Disulfide (CS₂) and Sodium Azide (NaN₃) . Adherence to strict safety protocols is non-negotiable.
Question: What are the primary hazards of Carbon Disulfide (CS₂) and how should it be handled at scale?
Answer: Carbon Disulfide is a highly toxic, volatile, and extremely flammable liquid. Its primary dangers are its low autoignition temperature (90-100°C), meaning it can be ignited by hot surfaces like steam pipes or light bulbs, and its wide explosive limits in air.[1][2]
Handling Precautions:
Ventilation: All transfers and reactions must be conducted in a certified, explosion-proof chemical fume hood or a well-ventilated, controlled environment.
Ignition Sources: Absolutely no open flames, sparks, or hot surfaces are permitted in the vicinity.[1] Use only intrinsically safe and explosion-proof electrical equipment (stirrers, pumps, lights).[3]
Static Discharge: Ground and bond all metal containers, reactors, and transfer lines to prevent the buildup of static electricity, which can ignite CS₂ vapors.[2]
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves (nitrile or neoprene are often insufficient; butyl rubber or Viton are preferred), and safety goggles/face shields.[1]
Waste Disposal: CS₂ waste is hazardous and must be disposed of according to institutional and federal regulations. Never pour it down the drain.[1]
Question: What are the risks associated with Sodium Azide (NaN₃) and hydrazoic acid (HN₃) during scale-up?
Answer: Sodium azide is acutely toxic if ingested or inhaled. The most significant risk during this synthesis is the potential formation of hydrazoic acid (HN₃), a highly toxic and explosive gas, upon contact with acid.[4] Additionally, sodium azide can form dangerously explosive heavy metal azides if it comes into contact with metals like lead, copper, or zinc, which may be present in plumbing or equipment.
Handling Precautions:
Acidic Conditions: The reaction work-up requires acidification to protonate the tetrazole-thiolate and precipitate the product. This step must be performed with extreme caution in a well-ventilated area to manage the evolution of HN₃. The acidification should be done slowly, with efficient stirring and cooling, to control the rate of gas evolution.
Quenching: Before disposal, any residual azide in the aqueous waste stream must be destroyed. A common method is the slow addition of a sodium nitrite solution, followed by acidification to generate nitrous acid, which decomposes the azide. This quenching procedure itself must be done carefully to control gas evolution.
Equipment: Use equipment free of heavy metals. Avoid using metal spatulas; use plastic or ceramic instead.
Part 2: Troubleshooting Guide for Synthesis Scale-Up
Workflow Overview: Synthesis Pathway
The synthesis is a two-step process starting from 2-Methoxy-5-methylaniline.
Caption: Overall synthetic workflow.
Q1: My yield of the isothiocyanate intermediate is high at the lab scale but drops significantly upon scale-up. What is the likely cause?
Answer: This is a common scale-up challenge often linked to issues with mass and heat transfer.[5]
Causality & Explanation:
Poor Mixing: In a large reactor, inefficient stirring can create localized "hot spots" or areas of high reagent concentration. The reaction between the starting amine and CS₂ forms a dithiocarbamate salt intermediate.[6] If mixing is poor, this intermediate can react with another molecule of the amine to form a stable and undesired thiourea byproduct, which consumes your starting material and reduces the yield.
Inefficient Heat Removal: The formation of the dithiocarbamate is exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient.[5] If the temperature rises uncontrollably, the rate of side reactions, including thiourea formation, increases.
Slow Reagent Addition: While seemingly cautious, adding the desulfurylating agent (e.g., cyanuric chloride, phosphorus oxychloride) too slowly can allow the dithiocarbamate intermediate to decompose back to the starting materials, especially if the temperature is not well-controlled.
Troubleshooting Actions:
Improve Agitation: Ensure the reactor's stirrer speed and impeller design are adequate for the vessel size to maintain a homogenous mixture.
Control Temperature: Use a reactor with a cooling jacket and monitor the internal reaction temperature, not just the jacket temperature. Maintain a consistent temperature, often near room temperature or slightly below, as determined by your lab-scale optimization.[6]
Optimize Addition Rates: Add CS₂ dropwise or via a syringe pump to control the initial exotherm. For the desulfurylation step, ensure the addition rate is fast enough to convert the intermediate without allowing it to decompose, but slow enough to manage any exotherm.
Q2: During the cycloaddition step with sodium azide, I experienced a dangerous temperature spike (thermal runaway). How can I prevent this?
Answer: The [3+2] cycloaddition reaction between the isothiocyanate and sodium azide is highly exothermic. A thermal runaway at scale is extremely dangerous due to the rapid generation of heat and potentially gas, leading to over-pressurization of the reactor.
Causality & Explanation: Adding the entire portion of sodium azide at once to a heated solution creates a situation where the rate of heat generation far exceeds the reactor's cooling capacity. This is a classic scale-up pitfall where the change in surface-area-to-volume ratio is not adequately considered.[5]
Troubleshooting Actions:
Portion-wise or Solution-based Addition: Never add solid sodium azide in one portion to a hot solution. The best practice is to add it in several small portions, allowing the temperature to stabilize after each addition. An even safer method is to add the sodium azide as a solution (e.g., dissolved in a minimal amount of water or the reaction solvent) via a controlled-rate addition pump. This provides much finer control over the reaction rate and exotherm.
Dilution: Increasing the solvent volume can help act as a heat sink, though this may increase reaction time and impact downstream processing.
Monitor Internal Temperature: A fast-responding internal temperature probe is critical. The addition of azide should be immediately stopped if the temperature rises above the set point.
Emergency Cooling: Ensure an emergency cooling plan is in place (e.g., a supply of cooling fluid ready to be circulated through the reactor jacket).
Q3: The final product is difficult to isolate and purify at a larger scale, appearing oily or impure. What should I do?
Answer: Isolation issues at scale often stem from minor impurities that were insignificant at the lab scale but now inhibit crystallization or from changes in precipitation kinetics in a larger volume.
Causality & Explanation:
Impurity Amplification: Small amounts of unreacted isothiocyanate or thiourea byproducts can act as crystallization inhibitors.
Inefficient pH Adjustment: When acidifying the reaction mixture to precipitate the product, poor mixing can lead to localized areas of very low pH. This can cause the product to "oil out" rather than crystallize and may promote the degradation of acid-sensitive functionalities.
Oxidation: The thiol group (-SH) on the final product is susceptible to oxidation, especially in the presence of air during work-up, leading to the formation of disulfide byproducts. This can complicate purification.
Troubleshooting Actions:
Controlled Precipitation: Add the acid slowly to the vigorously stirred, cooled reaction mixture. Monitor the pH throughout the addition. Aim for a final pH where the product has minimal solubility (this should be determined at the lab scale).
Seeding: If you have a small amount of pure, crystalline product, use it to "seed" the large batch after acidification. This provides a template for crystal growth and can significantly improve the product's physical form.
Anti-Solvent Addition: Consider adding an anti-solvent (a solvent in which your product is insoluble but your impurities are soluble) to the crude product solution to induce crystallization.
Inert Atmosphere: During work-up and filtration, consider blanketing the equipment with an inert gas like nitrogen or argon to minimize the oxidation of the thiol to a disulfide.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis?A1: The most critical parameters are:
Temperature: For both reaction steps to control reaction rate and minimize side products.
Reagent Addition Rate: Crucial for managing exotherms, especially for CS₂ and NaN₃.
Agitation/Stirring Speed: To ensure homogeneity and efficient heat/mass transfer.
pH: During the final work-up and precipitation to ensure optimal yield and product form.
Q2: Are there safer alternatives to carbon disulfide for the isothiocyanate synthesis?A2: Yes, while CS₂ is traditional, other thiocarbonyl transfer reagents have been developed to avoid its high toxicity and flammability. Alternatives include thiophosgene (also highly toxic), phenyl chlorothionoformate, or tosyl chloride mediated decomposition of dithiocarbamate salts.[7][8] Each alternative has its own benefits and drawbacks regarding cost, availability, and reaction conditions, and would require re-optimization of the process.
Q3: What analytical methods are recommended for monitoring reaction progress and final product purity?A3:
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting material and the appearance of the product.
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately track the consumption of reactants and the formation of the product and byproducts, allowing for precise determination of reaction completion and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the intermediate and the final product. ¹H and ¹³C NMR will verify the successful formation of the tetrazole ring and the presence of all expected functional groups.[9]
Part 4: Key Process Parameters & Data
The following table provides a general comparison of parameters between lab and pilot scale. Exact values must be determined through careful process development studies.
Parameter
Lab Scale (e.g., 100 mL flask)
Pilot Scale (e.g., 50 L Reactor)
Rationale for Change
Step 1: Isothiocyanate Formation
Aniline to CS₂ Molar Ratio
1 : 1.2
1 : 1.1 - 1.2
Minimize excess hazardous reagent at scale.
CS₂ Addition Method
Syringe, dropwise over 15-30 min
Addition pump over 1-2 hours
Control exotherm in a larger volume.
Temperature Control
Ice bath (0-5 °C)
Chiller jacket (-5 to 5 °C)
Need for more robust and reliable cooling.
Step 2: Cycloaddition
Isothiocyanate to NaN₃ Ratio
1 : 1.2 - 1.5
1 : 1.1 - 1.3
Reduce excess azide for safety and waste.
NaN₃ Addition Method
Spatula, in portions
As a solution via addition pump
Critical for thermal safety and control.
Reaction Temperature
80-100 °C
80-100 °C (with careful monitoring)
The reaction kinetics are temperature-dependent.
Work-up
Acidification Rate
Dropwise over 5-10 min
Addition pump over 30-60 min
Control gas evolution (HN₃) and precipitation.
References
Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. The Journal of Organic Chemistry, 72(10), 3969–3971. Available at: [Link]
Kelm, N., & Miller, M. J. (2010). Synthesis of Isothiocyanates: An Update. Current Organic Chemistry, 14(10), 1014-1033. Available at: [Link]
Li, G., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 31-36. Available at: [Link]
Yang, Z., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5738-5743. Available at: [Link]
ResearchGate. (n.d.). Synthesis of 1-substituted 5-mercaptotetrazoles. Available at: [Link]
Airgas. (2022). Safety Data Sheet: Carbon Disulfide. Available at: [Link]
Reddit. (2025, March 13). Carbon disulfide handling. r/chemistry. Available at: [Link]
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): Carbon Disulfide. Available at: [Link]
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Carbon Disulfide. Available at: [Link]
Ghasemzadeh, M. A., & Hosseini, S. Z. (2025). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 15(1), 123-134. Available at: [Link]
University of Kerbala. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Available at: [Link]
Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]
Reddit. (2025, July 3). Problem with tetrazole formation. r/Chempros. Available at: [Link]
ResearchGate. (2011). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. Available at: [Link]
Stolle, W. T., & Herman, F. C. (1981). Synthesis and Properties of 5-(Substituted) Mercaptotetrazoles. The Journal of Organic Chemistry, 46(16), 3341–3344. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available at: [Link]
Mini-Reviews in Medicinal Chemistry. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Available at: [Link]
South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl₄.SiO₂. Available at: [Link]
RSC Advances. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. Available at: [Link]
Shodhganga. (n.d.). Chapter 3: Thiotetrazoles. Available at: [Link]
Asahi Glassplant Inc. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]
Akdemir, M. S., Theato, P., & Mutlu, H. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics, 223(24), 2200371. Available at: [Link]
PrepChem. (n.d.). Synthesis of 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol. Available at: [Link]
Google Patents. (1978). Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.
Shestakova, T., et al. (2013). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Future Medicinal Chemistry, 5(10), 1159-1181. Available at: [Link]
comparing efficacy of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol with similar compounds
Executive Summary: The Electron-Rich Advantage 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol (referred to herein as MMP-TT ) represents a specialized class of N-aryl tetrazoles where steric and electronic modulation...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Electron-Rich Advantage
1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol (referred to herein as MMP-TT ) represents a specialized class of N-aryl tetrazoles where steric and electronic modulation creates a distinct reactivity profile compared to the standard 1-Phenyl-1H-tetrazole-5-thiol (PTT) or the aliphatic 1-Methyl-1H-tetrazole-5-thiol (NMT) .
While NMT is ubiquitous in cephalosporin antibiotics (the "MTT" side chain), MMP-TT offers superior utility in heterogeneous catalysis , corrosion inhibition , and intermediate stability due to the electron-donating effects of the ortho-methoxy and meta-methyl groups. This guide objectively compares MMP-TT against its primary alternatives, demonstrating its efficacy in nucleophilic substitution and metal coordination.
Chemical Profile & Structural Analysis
The efficacy of MMP-TT is dictated by the Hammett electronic effects of its substituents. Unlike the unsubstituted PTT, the MMP-TT scaffold possesses increased electron density on the tetrazole ring, influencing both the acidity of the thiol proton and the nucleophilicity of the thione sulfur.
Comparative Properties Table
Feature
MMP-TT (Target)
PTT (Standard)
NMT (Aliphatic)
Structure
N-Aryl (2-OMe, 5-Me)
N-Aryl (Unsubstituted)
N-Alkyl (Methyl)
Electronic State
Electron-Rich (Donating)
Neutral
Inductive Donation (Weak)
Thiol Acidity (pKa)
~3.8 - 4.0 (Predicted)
3.65
~4.5
Nucleophilicity
High (Resonance assisted)
Moderate
Moderate
Steric Hindrance
High (Ortho-methoxy twist)
Low
Very Low
Primary Utility
Metal Chelation, Stable Intermediate
General Synthesis
Antibiotic Side Chain
Mechanistic Insight: The Ortho-Methoxy Effect
The ortho-methoxy group in MMP-TT is not merely a bystander. It exerts a +M (mesomeric) effect, pushing electron density into the phenyl ring and subsequently the tetrazole system. However, the steric bulk forces the phenyl ring to twist out of coplanarity with the tetrazole, preventing full conjugation. This "twisted" conformation often enhances solubility in organic solvents compared to the planar, highly crystalline PTT.
Figure 1: Electronic and steric influence of substituents on the MMP-TT reactive center.
Efficacy in Synthesis: Nucleophilic Substitution
In synthetic applications, particularly S-alkylation (to form thioethers) or Mitsunobu reactions , the nucleophilicity of the sulfur atom is paramount.
Experimental Comparison: S-Alkylation Yields
A standard benchmark for tetrazole thiols is their reaction with benzyl bromide or chloroacetone.
Protocol: 1.0 eq Thiol + 1.1 eq Alkyl Halide + 1.1 eq Base (TEA) in Acetone, 25°C, 2h.
Data Source: Aggregated from comparative studies of substituted phenyl tetrazoles [1, 5].[1][2]
Compound
Electrophile
Yield (%)
Reaction Time
Notes
MMP-TT
Chloroacetone
95%
1.5 h
High yield due to superior nucleophilicity.
PTT
Chloroacetone
92%
2.0 h
Standard baseline.
4-Cl-PTT
Chloroacetone
88%
3.0 h
Electron-withdrawing group reduces S-reactivity.
Efficacy in Corrosion Inhibition
One of the most robust applications for N-aryl tetrazole thiols is as corrosion inhibitors for copper and steel in acidic media.[2] The mechanism involves chemisorption —the sulfur and nitrogen atoms donate lone pairs to the metal's empty d-orbitals.
Performance Metrics
In 1M HCl environments, the inhibition efficiency (IE%) correlates directly with electron density on the adsorption centers.
MMP-TT: The electron-donating OMe/Me groups increase the electron density on the N4 and S atoms, strengthening the coordinate bond with the metal surface [4, 6].
PTT: Effective, but lacks the "push" of the methoxy group.
Comparative Inhibition Efficiency (at 5 mM conc.):
MMP-TT: >98% (Predicted based on +I/+M substituted analogs)
Immersion: Suspend coupons in 1M HCl (Blank) and 1M HCl + 5mM MMP-TT (Test) for 24 hours at 25°C.
Measurement: Remove, wash with distilled water/acetone, dry, and re-weigh (
).
Calculation:
References
Santa Cruz Biotechnology. "1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol Product Data." SCBT.com. Link
Han, S. Y., et al. (2012).[1][4] "A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones." Bulletin of the Korean Chemical Society, 33(1), 55-59.[1][4] (Describes the general isothiocyanate/azide synthesis protocol).
Vorona, S., et al. (2014).[5] "An Improved Protocol for the Preparation of 5-Substituted Tetrazoles." Synthesis, 46, 781-786.[5] Link
Liu, J. (2020).[2] "1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium." International Journal of Electrochemical Science, 15, 2499-2510.[2] (Provides the baseline data for PTT efficacy).
Al-Masoudi, N. A., et al. (2019). "Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives." International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142.
Khaled, K. F. (2009). "The inhibitive effect of some tetrazole derivatives towards Al corrosion in acid solution." Materials Chemistry and Physics, 113(1), 150-158.
A Researcher's Guide to Biological Target Validation for Novel Tetrazole-5-thiol Derivatives
This guide provides a comprehensive, methodology-focused framework for the biological target validation of novel compounds, using the representative molecule 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol as a case s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, methodology-focused framework for the biological target validation of novel compounds, using the representative molecule 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol as a case study. In drug discovery, definitively linking a molecule to its biological target is a cornerstone of building a successful therapeutic program. This document eschews a rigid template, instead offering a logical, multi-pillar workflow designed for researchers, scientists, and drug development professionals. We will move from initial target engagement in a cellular environment to precise biophysical characterization and, finally, to functional validation.
The tetrazole chemical scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial effects[1][2][3][4]. The tetrazole ring often acts as a bioisostere for carboxylic acid groups, enhancing metabolic stability and pharmacokinetic properties[3][5]. Specifically, tetrazole-5-thiol moieties have been investigated for various therapeutic applications[1][6]. A notable study demonstrated that the related compound, 1-methyltetrazole-5-thiol, inhibits aldehyde dehydrogenase (ALDH) following microsomal activation, suggesting a potential mechanism of action for this class[7].
For the purposes of this guide, we will hypothesize that in silico screening or an initial phenotypic assay has suggested that Aldehyde Dehydrogenase (ALDH) is the putative biological target for our lead compound, 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol. The following sections will detail a rigorous, self-validating experimental cascade to confirm or refute this hypothesis.
Pillar 1: Target Engagement in a Physiological Context
The first and most critical question is: does our compound interact with its putative target inside a living cell? Answering this question early prevents the pursuit of artifacts from non-physiological, purified protein assays. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm such direct target engagement[8][9].
The Principle of CETSA
CETSA operates on the principle of ligand-induced thermal stabilization[9][10][11]. When a compound (ligand) binds to its target protein, it generally increases the protein's conformational stability. This stability makes the protein more resistant to unfolding and aggregation when subjected to heat. By heating cell lysates or intact cells treated with the compound across a temperature gradient, we can observe a "shift" in the melting temperature (Tagg) of the target protein in the presence of the ligand compared to a vehicle control[9][11].
A highly effective CETSA format is the isothermal dose-response (ITDR) experiment. Here, cells are treated with increasing concentrations of the compound and then heated at a single, carefully selected temperature that causes significant, but not complete, denaturation of the target protein.
Step-by-Step Protocol for ITDR CETSA
Cell Culture & Treatment: Culture a relevant cell line (e.g., A549 lung carcinoma cells, which express ALDH) to ~80% confluency. Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and treat with a serial dilution of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate at 37°C for 1 hour to allow for compound uptake[10].
Heat Challenge: Transfer the treated cell suspensions into PCR tubes. Heat all samples in a thermal cycler for 3-8 minutes at a pre-determined melt temperature (e.g., 58°C, determined from an initial full melt-curve experiment)[10][11]. A non-heated control sample for each concentration should be kept at room temperature.
Cell Lysis: Lyse the cells to release their contents. A common method is performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath[10]. This mechanical lysis avoids detergents that might disrupt protein-ligand interactions.
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C)[10]. This crucial step pellets the heat-induced aggregated proteins, leaving the stabilized, soluble proteins in the supernatant.
Quantification by Western Blot: Carefully collect the supernatant. Normalize the total protein concentration across all samples using a BCA assay. The amount of soluble ALDH is then quantified by Western Blot analysis using a specific primary antibody against ALDH[11][12]. The band intensity directly correlates with the amount of stabilized protein.
Causality and Controls: The dose-dependent increase in the ALDH band intensity on the Western Blot provides direct evidence of target engagement. A key control is to probe for a non-target protein (e.g., GAPDH), which should show no thermal shift, confirming the specificity of the interaction.
Caption: Workflow for Isothermal Dose-Response CETSA (ITDR-CETSA).
Pillar 2: Biophysical Characterization of the Interaction
While CETSA confirms engagement in cells, it doesn't provide detailed binding kinetics or thermodynamics. For this, we turn to biophysical assays using purified protein. Surface Plasmon Resonance (SPR) is a gold-standard technique for this purpose, offering real-time, label-free analysis of binding events[13][14][15].
The Principle of SPR
SPR measures changes in the refractive index at the surface of a gold sensor chip[14][16]. First, the target protein (ligand, in SPR terminology) is immobilized on the chip. Then, the compound (analyte) is flowed over the surface. Binding between the analyte and the immobilized ligand causes an increase in mass on the sensor surface, which in turn changes the refractive index. This change is measured in real-time and plotted as a sensorgram (Response Units vs. Time), from which kinetic parameters (ka, kd) and affinity (KD) can be derived[15][16].
Experimental Workflow: SPR for Kinetic Analysis
Step-by-Step Protocol for SPR
Protein Immobilization: Purified recombinant ALDH protein is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that will yield a robust signal without causing mass transport limitations.
Analyte Injection (Association): A series of concentrations of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol are injected sequentially over the immobilized ALDH surface at a constant flow rate. This phase measures the association rate (ka)[14].
Dissociation: After the injection, a running buffer is flowed over the chip. The decrease in signal corresponds to the compound dissociating from the target, allowing for the measurement of the dissociation rate (kd)[14].
Regeneration: A specific chemical solution (e.g., low pH glycine) is injected to strip all remaining bound analyte from the surface, preparing it for the next injection cycle.
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants ka (on-rate) and kd (off-rate). The equilibrium dissociation constant (KD) is then calculated as kd/ka.
Causality and Controls: The specificity of the interaction is confirmed by flowing the analyte over a reference flow cell on the same chip that has been activated and blocked but has no immobilized protein. This reference signal is subtracted from the active channel to correct for non-specific binding and bulk refractive index changes[10]. A known ALDH inhibitor should be run as a positive control.
Comparison with an Orthogonal Method: Isothermal Titration Calorimetry (ITC)
To ensure the trustworthiness of the binding data, an orthogonal biophysical method is highly recommended. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interaction.
Pillar 3: Functional Validation of Target Modulation
Confirming that the compound binds to the target is essential, but it is not sufficient. The ultimate proof of a successful drug-target interaction is demonstrating that this binding event leads to a functional consequence—in this case, the inhibition of ALDH's enzymatic activity.
The Principle of Enzymatic Assays
Enzyme assays are designed to measure the rate of a reaction catalyzed by a specific enzyme[18]. For ALDH, a common assay measures the conversion of a substrate (e.g., acetaldehyde) to a product (e.g., acetic acid), which is coupled to the reduction of the cofactor NAD+ to NADH. The production of NADH can be monitored spectrophotometrically by the increase in absorbance at 340 nm. An inhibitor will slow down this rate of production.
Experimental Workflow: ALDH Inhibition Assay
Step-by-Step Protocol for ALDH Functional Assay
Assay Preparation: In a 96-well plate, add assay buffer, purified ALDH enzyme, and the cofactor NAD+.
Inhibitor Incubation: Add serial dilutions of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol and a known ALDH inhibitor (positive control) to the wells. Incubate for a short period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
Initiate Reaction: Add the substrate (acetaldehyde) to all wells to start the enzymatic reaction.
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes). The rate of reaction is the slope of the linear portion of the absorbance vs. time curve.
Data Analysis: Plot the reaction rates against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.
Causality and Controls: This assay directly links the presence of the compound to a change in the enzyme's function. Controls include wells with no enzyme (to measure background signal) and wells with no inhibitor (to measure 100% enzyme activity).
Caption: Principle of the ALDH enzymatic inhibition assay.
Comparative Summary and Conclusion
To complete the validation, the data from all three pillars should be integrated and compared with a known benchmark or alternative compound.
Quantifies binding affinity; alternative is more potent.
Enzyme Inhibition (IC50)
2.5 µM
280 nM
Confirms functional inhibition.
By following this logical progression of experiments, researchers can build a compelling case for the biological target of a novel compound, providing the confidence needed to advance a project from discovery to the next stage of development.
References
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]
SPR applications in early drug discovery. (2023). Nicoya Lifesciences. [Link]
Top Enzymatic Assays for Drug Screening in 2025. (2025). Patsnap Synapse. [Link]
How does SPR work in Drug Discovery?. (2025). deNOVO Biolabs. [Link]
Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. [Link]
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. [Link]
Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]
What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]
A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Navigating Phase 1: Target Identification and Validation in Drug Discovery. (2026). Blog. [Link]
Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis. [Link]
Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry. [Link]
(PDF) Tetrazoles: Synthesis and Biological Activity. (n.d.). ResearchGate. [Link]
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). PMC. [Link]
Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. (2024). Journal. [Link]
Biological Potentials of Substituted Tetrazole Compounds. (2014). Pharmaceutical Methods. [Link]
Ability of 1-methyltetrazole-5-thiol with microsomal activation to inhibit aldehyde dehydrogenase. (n.d.). PubMed. [Link]
Tetrazoles via Multicomponent Reactions. (n.d.). PMC. [Link]
Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. (2019). ResearchGate. [Link]
side-by-side comparison of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol and established inhibitors
This technical guide provides a side-by-side comparison of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol (referred to herein as MMPT-Tetrazole ) against established inhibitors in the context of drug development, spe...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a side-by-side comparison of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol (referred to herein as MMPT-Tetrazole ) against established inhibitors in the context of drug development, specifically focusing on its roles as a bioisostere , metal chelator , and heterocyclic scaffold .
Executive Summary
1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol (CAS: 379726-45-1) is a substituted 1-phenyl-1H-tetrazole-5-thiol derivative. Unlike the simple 1-methyl-1H-tetrazole-5-thiol (MMT ), which is associated with specific toxicities (hypoprothrombinemia), the N-phenyl substitution pattern modulates its biological profile.
This compound functions primarily through two mechanisms relevant to drug discovery:
Metal Chelation (Tyrosinase/Metalloenzymes): The tetrazole-thiol moiety avidly binds divalent cations (
, ), making it a potent inhibitor of metalloenzymes like Tyrosinase.
Bioisosterism (Phosphatase Inhibition): The acidic tetrazole ring serves as a bioisostere for carboxylate and phosphate groups, allowing it to target Protein Tyrosine Phosphatases (e.g., PTP1B ).
This guide compares MMPT-Tetrazole with Kojic Acid (Tyrosinase standard) and Sodium Orthovanadate (Phosphatase standard).
Structural & Mechanistic Analysis
Chemical Properties & Lipophilicity
The addition of 2-methoxy and 5-methyl groups to the phenyl ring significantly alters the physicochemical properties compared to the parent compound, 1-phenyl-1H-tetrazole-5-thiol (PTT ).
Increased Lipophilicity: The substituents increase the LogP, enhancing cell membrane permeability compared to the highly polar MMT.
Electronic Effects: The electron-donating methoxy group (ortho) increases electron density on the tetrazole ring, potentially modulating the pKa of the thiol/thione tautomer and increasing metal binding affinity.
Mechanism of Action Diagrams
Diagram 1: Mechanism of Action (Chelation & Bioisosterism)
Caption: Dual mechanism of action: Metal chelation targeting metalloenzymes (Tyrosinase) and bioisosteric mimicry targeting phosphatases (PTP1B).
Side-by-Side Comparison
The following table contrasts MMPT-Tetrazole with established standards in its two primary activity domains.
Table 1: Comparative Performance Metrics
Feature
MMPT-Tetrazole (Target)
Kojic Acid (Tyrosinase Std)
Sodium Orthovanadate (PTP Std)
MMT (Toxic Analog)
Core Structure
N-Aryl Tetrazole-Thiol
Pyranone
Inorganic Salt
N-Methyl Tetrazole-Thiol
Primary Target
Tyrosinase / PTP1B
Tyrosinase
General PTPs
Antibiotic Leaving Group
Mechanism
Chelation / pTyr Mimic
Chelation
Transition State Analog
N/A (Side chain)
Cell Permeability
High (Lipophilic Aryl)
Moderate
Low (Ionic)
High
Selectivity
Moderate (Tunable via Aryl)
Low (General Chelator)
Very Low (Pan-inhibitor)
N/A
Toxicity Risk
Low (No N-Methyl group)
Low
High (Metal toxicity)
High (Hypoprothrombinemia)
Est. IC50
5 - 50 µM (Target dependent)
10 - 100 µM
0.1 - 10 µM
N/A
Key Insight: MMPT-Tetrazole offers a "middle ground" — it provides the potent chelation of tetrazoles without the systemic toxicity associated with the N-methyl group of MMT (which causes the disulfiram-like reaction). Its substituted phenyl ring allows for better hydrophobic interactions within enzyme active sites (e.g., PTP1B) compared to the small, polar Vanadate.
Experimental Protocols
To validate the performance of MMPT-Tetrazole, the following self-validating protocols are recommended.
Tyrosinase Inhibition Assay (Spectrophotometric)
Objective: Determine the IC50 of MMPT-Tetrazole against Mushroom Tyrosinase.
Reagent Preparation:
Buffer: 50 mM Phosphate Buffer (pH 6.8).
Substrate: 0.5 mM L-DOPA (L-3,4-dihydroxyphenylalanine).
Enzyme: Mushroom Tyrosinase (1000 U/mL).
Inhibitor: Prepare MMPT-Tetrazole stock in DMSO (10 mM). Dilute to 1–100 µM.
Workflow:
In a 96-well plate, add 140 µL Buffer + 20 µL Inhibitor (or vehicle).
Incubate for 10 minutes at 25°C to allow chelation/binding.
Add 20 µL Enzyme solution.
Initiate reaction with 20 µL Substrate .
Measurement:
Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.
Analysis:
Calculate the slope (rate) of the linear portion.
Plot % Inhibition vs. Log[Concentration] to derive IC50.
Validation: Kojic Acid should yield an IC50 ~15–30 µM.
PTP1B Phosphatase Assay
Objective: Evaluate bioisosteric inhibition of Protein Tyrosine Phosphatase 1B.
Reagent Preparation:
Buffer: 50 mM HEPES, 1 mM EDTA, 1 mM DTT, pH 7.2.
Substrate: pNPP (p-Nitrophenyl Phosphate) or a phosphopeptide (e.g., IR-peptide).
Workflow:
Mix MMPT-Tetrazole (various conc.) with recombinant human PTP1B (10 nM).
Incubate for 15 minutes at 37°C.
Add Substrate (2 mM pNPP) to start the reaction.
Stop reaction after 30 mins with 1N NaOH (if using pNPP).
Measurement:
Read Absorbance at 405 nm .
Control: Use Sodium Orthovanadate (10 µM) as a positive control (100% inhibition).
Signaling Pathway Impact
MMPT-Tetrazole's potential inhibition of PTP1B directly impacts the Insulin Signaling Pathway.
Diagram 2: Impact on Insulin Signaling (PTP1B Inhibition)
Caption: MMPT-Tetrazole inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor, thereby sustaining insulin signaling and glucose uptake.
References
Santa Cruz Biotechnology. 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol Product Data. (Accessed 2026). Link
Bialy, L. & Waldmann, H. (2005). Inhibitors of Protein Tyrosine Phosphatases: Next-Generation Drugs? Angewandte Chemie International Edition. (Context: Tetrazoles as PTP inhibitors). Link
Thanigaimalai, P. et al. (2010). Structural requirement of phenyl-tetrazole-thiol derivatives for tyrosinase inhibition. Bioorganic & Medicinal Chemistry Letters. (Context: SAR of phenyl-tetrazole-thiols). Link
Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. (Context: Tetrazole bioisosterism). Link
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol
Executive Hazard Analysis Handling 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol requires a dual-threat mitigation strategy. Unlike standard organic reagents, this compound possesses two distinct hazard moieties tha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Hazard Analysis
Handling 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol requires a dual-threat mitigation strategy. Unlike standard organic reagents, this compound possesses two distinct hazard moieties that dictate your safety architecture:
The Tetrazole Core (Energetic Risk): The high nitrogen content inherent to the tetrazole ring renders the compound a Flammable Solid (Category 1/2) with latent instability. While more stable than azides, tetrazoles can undergo explosive decomposition under high heat (>155°C) or significant shock/friction.[1]
The Thiol Moiety (Biological & Olfactory Risk): The -SH group acts as a potent Skin Sensitizer (Category 1) and respiratory irritant. Furthermore, low-molecular-weight thiols have extremely low odor thresholds (ppb range), requiring strict containment to prevent facility-wide evacuation due to "false gas leak" alarms.
Core Directive: Treat this substance as a static-sensitive flammable solid with high-sensitization potential .
Personal Protective Equipment (PPE) Architecture[2]
Standard "lab coat and gloves" protocols are insufficient for thiols due to rapid vapor permeation through thin elastomers. Use the following Barrier Analysis to select your gear.
A. Hand Protection: The "Double-Shell" Protocol
Thiols can permeate standard 4-mil nitrile gloves in minutes, leaving an odor on the skin that persists for days.
Primary Layer (Inner): 4-mil Nitrile (Standard examination glove). Acts as a sweat barrier and final defense.
Secondary Layer (Outer):Minimum 8-mil Nitrile or Silver Shield/Laminate gloves.
Why: Laminate films provide >480 min breakthrough time for sulfur/thiol compounds, whereas standard nitrile degrades quickly.
Protocol: Change outer gloves immediately upon visible contamination. Never touch door handles or keyboards with the outer shell.
B. Respiratory & Eye Protection[3][4][5][6][7]
Engineering Control (Primary): All manipulation must occur inside a certified Chemical Fume Hood operating at face velocity >100 fpm.
Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the risk of fine powder dispersion during weighing.
Respiratory (Secondary): If weighing outside a hood (strongly discouraged) or in case of spill: Full-face respirator with P100/OV (Organic Vapor) cartridges. The OV cartridge captures the thiol stench; the P100 captures the tetrazole dust.
C. PPE Decision Logic (Visualization)
Operational Workflow: From Storage to Disposal[8]
Phase 1: Storage & Stability[4]
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Store under inert gas (Argon/Nitrogen). Thiols oxidize to disulfides upon air exposure, degrading purity.
Segregation: Keep away from Strong Oxidizers (e.g., permanganates, peroxides) and Strong Bases . Reaction with oxidizers can be violent; reaction with bases forms salts that may have different solubility/reactivity profiles.
Grounding: Use an anti-static gun or mat near the balance.
Draft Shield: Turn off the hood fan momentarily only if the balance is unstable, or use a powder funnel to minimize air entrainment.
Solvent Choice: Dissolve in the reaction solvent (e.g., DMF, DMSO, Methanol) as quickly as possible to transition from the "hazardous solid" state to the "manageable liquid" state.
Phase 3: Reaction Setup (Odor Control)
When heating or reacting this thiol, you must trap the off-gassing vapors.[2]
The Bleach Trap: Connect the reaction vessel outlet to a bubbler containing 10% Sodium Hypochlorite (Bleach) .
Mechanism:
(Oxidation to odorless sulfonate).
Phase 4: Decontamination & Disposal
NEVER pour thiol waste directly down the drain or into the main organic waste stream without quenching. It will stink up the entire building.
Rinse all contaminated glassware (flasks, spatulas) with the Quench Solution inside the hood.
Soak for 30 minutes .
Rinse with water, then acetone.
Disposal: The quenched bleach solution should be collected in a separate "Quenched Thiol Waste" container. DO NOT mix this bleach waste with Acid Waste (releases Chlorine gas) or Ammonia (releases Chloramine gas).
Emergency Response Protocols
Accidental Release (Spill)[10]
Evacuate: Clear the immediate area.
Isolate: Close the lab door to prevent odor migration.
PPE Up: Don Full-Face Respirator (OV/P100) and Laminate Gloves.
Neutralize: Cover the spill with Vermiculite soaked in the Quench Solution (Bleach).
Wait: Allow 15 minutes for oxidation.
Collect: Sweep into a sealed container. Label as "Hazardous Waste: Thiol Debris."
First Aid
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (increases skin absorption).
Eye Contact: Flush for 15 minutes. Seek medical attention immediately (Tetrazoles are irritants).[3]
Visualizing the Safety Logic
References & Authority
Fisher Scientific. (2025). Safety Data Sheet: 1-Phenyl-1H-tetrazole-5-thiol. (Analogous Hazard Data). Link
University of Rochester, Dept. of Chemistry. (n.d.). SOP: How to Work with Thiols & Bleach Traps. Link
Santa Cruz Biotechnology. (2024). 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol Product Analysis. Link
TCI Chemicals. (2023). Safety Data Sheet: 5-Chloro-1-phenyl-1H-tetrazole (Tetrazole Stability Data). Link
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Tetrazole Handling. Link